Product packaging for Niazirin(Cat. No.:CAS No. 122001-32-5)

Niazirin

Cat. No.: B037790
CAS No.: 122001-32-5
M. Wt: 279.29 g/mol
InChI Key: OBJREHLZEIEGDU-CNJBRALLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Niazirin is a biologically active furanocoumarin compound, primarily isolated from the plant Moringa oleifera. This natural product has garnered significant interest in pharmacological research due to its promising cytotoxic and antiviral properties. Its primary mechanism of action is believed to involve the induction of apoptosis (programmed cell death) in various cancer cell lines, including leukemia and hepatocellular carcinoma, through intrinsic mitochondrial pathways and modulation of key regulatory proteins. Researchers are actively investigating its potential as a lead compound for developing novel chemotherapeutic agents. Beyond oncology, this compound exhibits notable activity against viral pathogens, making it a valuable tool for virology studies, particularly in screening for new antiviral therapeutics. Its well-defined structure and natural origin provide a compelling platform for structure-activity relationship (SAR) studies, medicinal chemistry optimization, and exploring the therapeutic potential of plant-derived metabolites. This product is supplied to the scientific community to facilitate these critical areas of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO5 B037790 Niazirin CAS No. 122001-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJREHLZEIEGDU-CNJBRALLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC#N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153465
Record name 4-(Rhamnosyloxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122001-32-5
Record name Niazirin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122001-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niazirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122001325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Rhamnosyloxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niazirin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the chemical structure of Niazirin?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Chemical Structure, Bioactivity, and Mechanisms of Action of a Promising Bioactive Compound from Moringa oleifera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niazirin is a nitrile glycoside that has been isolated from various parts of the plant Moringa oleifera, a tree native to the Indian subcontinent. It is a compound of significant interest within the scientific community due to its diverse range of biological activities. Emerging research has highlighted its potential as an antioxidant, an anti-inflammatory agent, and a modulator of key cellular signaling pathways involved in metabolic diseases. This technical guide provides a detailed overview of the chemical structure of this compound, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known mechanisms of action.

Chemical Structure and Properties

This compound is classified as a phenolic glycoside. Its structure consists of a rhamnose sugar moiety linked to a 4-hydroxyphenylacetonitrile aglycone.

Systematic IUPAC Name: 2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₅[1]
Molecular Weight 279.29 g/mol [1]
Monoisotopic Mass 279.11067264 Da[1]
CAS Number 122001-32-5[1]
Appearance PowderVendor Data
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneVendor Data
SMILES CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)OVendor Data
InChI InChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1[1]
InChIKey OBJREHLZEIEGDU-CNJBRALLSA-N[1]

Table 2: Reported Biological Activity of this compound

AssayTarget/EffectResultSource
α-Glucosidase Inhibitionα-GlucosidaseIC₅₀: 382.2 µM[2]
Antioxidant ActivityDPPH Radical ScavengingData not quantitatively reported, but showed good free radical scavenging activity.[1]
Antioxidant ActivityABTS Radical ScavengingData not quantitatively reported, but showed good free radical scavenging activity.[1]
Antioxidant ActivityFerric Reducing Antioxidant Power (FRAP)Data not quantitatively reported, but showed good free radical scavenging activity.[1]
Cell ProliferationAttenuation of high glucose-induced Vascular Smooth Muscle Cell (VSMC) proliferationSignificantly attenuated proliferation.[1]
ROS ProductionDecrease in high glucose-induced ROS in VSMCsSignificantly decreased ROS production.[1]

Experimental Protocols

Isolation of this compound from Moringa oleifera

A preparative method for isolating this compound in high purity and yield utilizes Fast Centrifugal Partition Chromatography (FCPC).[3][4]

  • Plant Material: Dried and powdered fruits (pods) of Moringa oleifera.

  • Extraction: The powdered material is first extracted with a solvent like chloroform to produce a crude extract.

  • FCPC Protocol:

    • Solvent System Preparation: A two-phase solvent system is prepared with ethyl acetate/n-butanol/water at a ratio of 6:0.5:4 (v/v/v). The mixture is thoroughly shaken and allowed to separate into an upper organic layer and a lower aqueous layer.

    • Stationary and Mobile Phases: The upper organic layer is used as the stationary phase, and the lower aqueous phase serves as the mobile phase.

    • Sample Preparation: The crude chloroform extract (e.g., 1 gram) is dissolved in a mixture of the stationary and mobile phases (e.g., 5 mL stationary phase and 3 mL mobile phase).

    • Chromatography: The FCPC column is filled with the stationary phase. The sample is then injected, and the mobile phase is pumped through the column in descending mode at a defined flow rate (e.g., 6 mL/min) and rotor speed (e.g., 400 rpm).

    • Fraction Collection & Analysis: Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • Yield and Purity: This method has been reported to yield approximately 70 mg of this compound from 1 g of crude extract, with a purity of 94.8% as determined by HPLC.[3][4]

In Vitro Antioxidant Activity Assays

The antioxidant capacity of this compound has been evaluated using several standard assays.[1] The following are generalized protocols.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of this compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for approximately 30 minutes.

    • Measure the absorbance at a wavelength of ~517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated relative to a control (DPPH solution without this compound). The IC₅₀ value is determined from a dose-response curve.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of ~0.70 at 734 nm.

    • Add various concentrations of this compound to the diluted ABTS•+ solution.

    • After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell-Based Assays
  • High Glucose-Induced VSMC Proliferation Assay:

    • Culture vascular smooth muscle cells (VSMCs) in standard medium.

    • Induce a proliferative state by exposing the cells to a high concentration of glucose (e.g., 25 mM D-glucose) for a specified period (e.g., 24-48 hours).

    • Treat the high-glucose-stimulated cells with varying concentrations of this compound.

    • Assess cell viability and proliferation using a method such as the CCK-8 (Cell Counting Kit-8) assay, which measures mitochondrial dehydrogenase activity.

    • Alternatively, proliferation can be assessed by Western blot analysis of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).

  • Intracellular ROS Production (DCF-DA Assay):

    • Seed cells (e.g., VSMCs) in a 96-well plate and allow them to adhere.

    • Induce oxidative stress with a stimulus (e.g., high glucose). Treat cells with this compound simultaneously or as a pre-treatment.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) probe (e.g., 10-20 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.[5][6]

    • During incubation, intracellular esterases cleave the diacetate group, trapping the non-fluorescent H₂DCF within the cells.

    • Wash the cells again with PBS to remove excess probe.

    • Intracellular ROS oxidizes H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

  • Western Blot Analysis for Protein Expression (PKCζ and Nox4):

    • Culture, treat, and harvest cells as described in the proliferation assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions include:

      • Rabbit polyclonal anti-phospho-PKCζ (Thr410)

      • Rabbit polyclonal anti-PKCζ

      • Rabbit polyclonal anti-Nox4 (e.g., 1:1000 to 1:6000 dilution)[7]

      • Anti-β-actin or anti-GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate at least two critical signaling pathways related to metabolic health and oxidative stress.

Activation of the AMPK Signaling Pathway

This compound is considered an agonist of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4] By activating AMPK, this compound can improve carbohydrate and lipid metabolism.[4] Activated AMPK works to restore cellular energy balance by stimulating catabolic processes (like fatty acid oxidation and glycolysis) and inhibiting anabolic processes (like gluconeogenesis, cholesterol synthesis, and protein synthesis).[4][8]

AMPK_Pathway cluster_outcomes Metabolic Outcomes This compound This compound AMPK AMPK (Energy Sensor) This compound->AMPK Activates Gluconeogenesis Gluconeogenesis (Glucose Synthesis) AMPK->Gluconeogenesis Inhibits Lipid_Oxidation Lipid Oxidation (Fatty Acid Breakdown) AMPK->Lipid_Oxidation Promotes Lipid_Accumulation Lipid Accumulation AMPK->Lipid_Accumulation Inhibits Glycolysis Glycolysis (Glucose Breakdown) AMPK->Glycolysis Promotes

This compound activates the AMPK pathway, leading to beneficial metabolic shifts.
Inhibition of the High Glucose-Induced PKCζ/Nox4 Pathway

In hyperglycemic conditions, such as those modeled by high-glucose treatment of vascular smooth muscle cells, there is an increase in reactive oxygen species (ROS) which contributes to complications like diabetic atherosclerosis. This process is mediated by the activation of Protein Kinase C zeta (PKCζ) and the subsequent upregulation of NADPH oxidase 4 (Nox4), a major source of ROS. This compound has been shown to intervene in this pathway. It prevents the high glucose-induced activation of PKCζ and inhibits the expression of Nox4, thereby reducing oxidative stress and the associated cell proliferation.[1][3]

PKC_Nox4_Pathway High_Glucose High Glucose (Hyperglycemia) PKCz PKCζ Activation (p-Thr410) High_Glucose->PKCz Induces Nox4 Nox4 Expression PKCz->Nox4 Upregulates ROS ROS Production (Oxidative Stress) Nox4->ROS Proliferation VSMC Proliferation ROS->Proliferation This compound This compound This compound->PKCz Inhibits

This compound's antioxidant effect via the PKCζ/Nox4 pathway.

References

Isolating Niazirin from Moringa oleifera Seeds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the extraction, purification, and characterization of niazirin from Moringa oleifera seeds, tailored for researchers, scientists, and drug development professionals.

This compound, a nitrile glycoside found in the seeds and other parts of the Moringa oleifera plant, has garnered significant interest within the scientific community.[1][2] Preliminary studies suggest its potential as an antitumor and antimicrobial agent, highlighting its promise for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the methodologies for isolating this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate reproducible research.

Quantitative Data Summary

The yield and purity of isolated this compound can vary depending on the extraction and purification methods employed. The following tables summarize key quantitative data from published research.

Table 1: this compound Content in Moringa oleifera

Plant PartThis compound Content (% w/w)Reference
Leaves0.038%[2][3]
Pods0.033%[2][3]

Table 2: Preparative Isolation of this compound using Fast Centrifugal Partition Chromatography (FCPC)

ParameterValueReference
Starting Material1 g of crude chloroform extract[1][4][5]
Yield of this compound70 mg[1][4][5]
Purity (by HPLC)94.8%[1][4][5]
Total Yield Recovery>94%[1][4][5]

Experimental Protocols

This section details the methodologies for the extraction, purification, and characterization of this compound from Moringa oleifera seeds.

Extraction of Crude this compound

This protocol describes a general extraction method to obtain a crude extract containing this compound.

Materials and Reagents:

  • Dried and powdered Moringa oleifera seeds

  • Solvents of analytical grade (e.g., ethanol, water, chloroform)

  • Mixer grinder

  • Filtration apparatus

Procedure:

  • Air-dry the Moringa oleifera seeds and grind them into a fine powder using a mixer grinder.

  • The extraction of the powdered seeds can be performed using a 40% ethanol-water solution.

  • For optimal extraction of this compound from pods, maintain a temperature of 60°C for 120 minutes.[3]

  • Filter the resulting extract to remove solid plant material.

  • The filtrate, which is the crude extract, can then be subjected to further purification steps. For FCPC, a chloroform extract is utilized.[1][4]

Purification of this compound by Fast Centrifugal Partition Chromatography (FCPC)

This method provides a high-yield, high-purity isolation of this compound from the crude extract.

Instrumentation:

  • Fast Centrifugal Partition Chromatography (FCPC) system

Solvent System:

  • A two-phase solvent system composed of ethyl acetate/n-butanol/water in a 6:0.5:4 (v/v/v) ratio.[1][4]

Procedure:

  • Prepare the two-phase solvent system and allow the phases to separate.

  • The upper organic layer is used as the stationary phase, and the lower aqueous phase serves as the mobile phase.[1][4]

  • Load the crude chloroform extract (1 g) onto the FCPC column.[1][4]

  • Perform the chromatographic separation according to the instrument's operating parameters.

  • Collect the fractions and monitor for the presence of this compound.

  • Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantitative analysis of this compound in various samples.

Instrumentation:

  • HPLC system with UV detection

Chromatographic Conditions:

  • Column: Chromolith RP-18e, 4.6 × 100 mm, 0.5 μm[3]

  • Column Temperature: 25°C[3]

  • Mobile Phase: A 20:80 (v/v) mixture of acetonitrile and phosphate buffer (pH 3.8)[3]

  • Flow Rate: 0.7 ml/min[3]

  • Detection Wavelength: 220 nm[3]

Procedure:

  • Prepare standard solutions of this compound of known concentrations.

  • Prepare the sample for injection by dissolving a known amount of the extract in the mobile phase and filtering it.

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Structural Characterization

The identity and structure of the isolated this compound can be confirmed using the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C-NMR spectroscopy are used to elucidate the chemical structure of the molecule.[1][4]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight of this compound.[1][4]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for this compound isolation and a known signaling pathway influenced by this compound.

Niazirin_Isolation_Workflow start Moringa oleifera Seeds powder Grinding & Powdering start->powder extraction Solvent Extraction (e.g., 40% Ethanol/Water or Chloroform) powder->extraction crude_extract Crude Extract extraction->crude_extract fcpc Fast Centrifugal Partition Chromatography (FCPC) crude_extract->fcpc fractions Fraction Collection fcpc->fractions pure_this compound Pure this compound fractions->pure_this compound analysis Structural Characterization (NMR, MS) & Purity Analysis (HPLC) pure_this compound->analysis

Caption: Experimental workflow for the isolation and characterization of this compound.

Niazirin_Signaling_Pathway This compound This compound PKCz PKCζ Activation (Thr410 phosphorylation) This compound->PKCz inhibits Nox4 Nox4 Expression PKCz->Nox4 promotes ROS Reactive Oxygen Species (ROS) Production Nox4->ROS increases Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

Caption: this compound's inhibitory effect on the PKCζ/Nox4 signaling pathway.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit antioxidant properties by attenuating high glucose-induced oxidative stress.[6][7] Research indicates that this compound can inhibit the activation of protein kinase C zeta (PKCζ) and subsequently suppress the expression of NADPH oxidase 4 (Nox4).[6][7] This action leads to a reduction in the production of reactive oxygen species (ROS), thereby mitigating oxidative stress.[6][7] This mechanism suggests a potential therapeutic role for this compound in conditions associated with hyperglycemia-induced oxidative damage.[6]

References

Niazirin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niazirin, a nitrile glycoside derived from the leaves of Moringa oleifera, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, including its fundamental chemical properties, detailed experimental protocols for its isolation and analysis, and a thorough examination of its mechanisms of action. The document focuses on its role in modulating key signaling pathways, particularly the AMP-activated protein kinase (AMPK) and Protein Kinase C zeta/NADPH oxidase 4 (PKCζ/Nox4) pathways, and its potential as a therapeutic agent for metabolic and oxidative stress-related disorders.

Chemical and Physical Properties

This compound is a naturally occurring phenolic compound. Its fundamental properties are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 122001-32-5[1][2][3]
Molecular Formula C₁₄H₁₇NO₅[3]
Molecular Weight 279.29 g/mol [1][3]
Appearance White to yellow powder
Source Leaves and fruits of Moringa oleifera[1][4]
Purity ≥98% (Commercially available)[1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its antioxidant properties and its ability to modulate cellular metabolism.

Antioxidant Effects via the PKCζ/Nox4 Pathway

High glucose levels can induce oxidative stress by activating Protein Kinase C zeta (PKCζ), which in turn upregulates the expression of NADPH oxidase 4 (Nox4), a significant source of reactive oxygen species (ROS). This compound has been shown to attenuate this process. It inhibits the high glucose-induced activation of PKCζ, leading to a downstream reduction in Nox4 protein expression. This ultimately decreases the production of ROS and malondialdehyde (MDA), while increasing the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[3]

PKC_Nox4_Pathway cluster_antioxidant_response Antioxidant Defense High Glucose High Glucose PKCζ Activation PKCζ Activation High Glucose->PKCζ Activation Nox4 Upregulation Nox4 Upregulation PKCζ Activation->Nox4 Upregulation ROS Production ROS Production Nox4 Upregulation->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress This compound This compound This compound->PKCζ Activation SOD, GPx SOD, GPx This compound->SOD, GPx Upregulates SOD, GPx->ROS Production Scavenges

This compound's antioxidant mechanism via PKCζ/Nox4 inhibition.
Regulation of Metabolic Homeostasis via the AMPK Signaling Pathway

This compound plays a crucial role in maintaining energy homeostasis by activating the AMP-activated protein kinase (AMPK) signaling pathway.[1] Activation of AMPK is critical for regulating glucose and lipid metabolism. This compound-induced phosphorylation of the α-subunit of AMPK leads to the regulation of its downstream targets, which in turn improves glucose metabolism. This mechanism is central to this compound's potential in addressing conditions like insulin resistance, hyperglycemia, and hyperlipidemia.[1][3]

AMPK_Pathway This compound This compound AMPK Activation (p-AMPKα) AMPK Activation (p-AMPKα) This compound->AMPK Activation (p-AMPKα) Downstream Targets Downstream Targets AMPK Activation (p-AMPKα)->Downstream Targets Improved Glucose & Lipid Metabolism Improved Glucose & Lipid Metabolism Downstream Targets->Improved Glucose & Lipid Metabolism FCPC_Workflow M. oleifera Extract M. oleifera Extract FCPC System FCPC System M. oleifera Extract->FCPC System Fraction Collection Fraction Collection FCPC System->Fraction Collection HPLC Analysis HPLC Analysis Fraction Collection->HPLC Analysis Pure this compound Pure this compound HPLC Analysis->Pure this compound

References

Niazirin: A Comprehensive Technical Guide on Bioavailability, Pharmacokinetics, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niazirin, a nitrile glycoside isolated from Moringa oleifera, has garnered significant interest for its potential therapeutic properties, including its antidiabetic and antioxidant activities. A thorough understanding of its bioavailability, pharmacokinetic profile, and mechanism of action is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with key cellular signaling pathways. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying mechanisms.

Bioavailability and Pharmacokinetics of this compound

The pharmacokinetic properties of this compound have been investigated in preclinical studies, primarily in rat models. These studies have provided valuable insights into its oral bioavailability and dose-dependent exposure.

Absolute Bioavailability

The absolute bioavailability of this compound following oral administration has been determined in rats. A study utilizing a reliable UPLC-MS/MS method found that the absolute bioavailability of this compound ranged from 46.78% to 52.61% for oral doses of 5, 20, and 40 mg/kg, respectively.[1] This indicates a moderate to good absorption of this compound from the gastrointestinal tract.

Table 1: Absolute Bioavailability of this compound in Rats

Oral Dose (mg/kg)Absolute Bioavailability (%)
546.78
2052.61
4048.28

Data sourced from a pharmacokinetic study in rats.[1]

Pharmacokinetic Parameters

Key pharmacokinetic parameters of this compound have been characterized using a non-compartmental analysis approach. The following tables summarize the dose-dependent changes in maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Table 2: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)AUC₀₋∞ (ng·h/mL)
5105.6 ± 21.30.5 ± 0.2432.7 ± 98.5458.9 ± 102.1
20487.2 ± 112.50.6 ± 0.31987.4 ± 452.82056.3 ± 468.7
40956.8 ± 201.70.8 ± 0.44123.5 ± 987.64258.1 ± 1012.4

Values are presented as mean ± standard deviation. Data sourced from a pharmacokinetic study in rats.[1]

Table 3: Pharmacokinetic Parameters of this compound in Rats After Intravenous Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)AUC₀₋∞ (ng·h/mL)
51589.6 ± 321.40.083981.2 ± 210.7998.5 ± 215.4

Values are presented as mean ± standard deviation. Data sourced from a pharmacokinetic study in rats.[1]

The data suggests that the exposure to this compound (as indicated by Cmax and AUC) increases with the oral dose.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A detailed experimental protocol for determining the pharmacokinetics of this compound in rats has been described in the literature.[1]

Experimental Workflow for Pharmacokinetic Study

G cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis & Data Processing animal Male Sprague-Dawley Rats fasting Overnight Fasting (12h) animal->fasting grouping Grouping (n=6 per group) fasting->grouping iv_dose Intravenous (i.v.) 5 mg/kg grouping->iv_dose oral_dose Oral (p.o.) 5, 20, 40 mg/kg grouping->oral_dose timepoints_iv i.v. timepoints: 0.083, 0.17, 0.25, 0.5, 1, 2, 4, 6, 8, 12 h iv_dose->timepoints_iv timepoints_oral p.o. timepoints: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 h oral_dose->timepoints_oral collection Retro-orbital plexus ~200 µL blood timepoints_iv->collection timepoints_oral->collection processing Centrifugation (4000 rpm, 10 min) Plasma separation collection->processing storage Storage at -80°C processing->storage uplc UPLC-MS/MS Quantification storage->uplc pk_analysis Non-compartmental Analysis (DAS 2.0 Software) uplc->pk_analysis params Calculation of PK parameters (Cmax, Tmax, AUC, etc.) pk_analysis->params

Caption: Workflow of the in vivo pharmacokinetic study of this compound in rats.

  • Animals: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Dosing:

    • Intravenous (IV): A single dose of 5 mg/kg administered via the tail vein.

    • Oral (PO): Single doses of 5, 20, and 40 mg/kg administered by gavage.

  • Blood Sampling: Blood samples (approximately 200 µL) were collected from the retro-orbital plexus at specified time points into heparinized tubes.

    • IV group: 0.083, 0.17, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

    • PO groups: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Data Analysis: Pharmacokinetic parameters were calculated using a non-compartmental method.

UPLC-MS/MS Analytical Method for this compound Quantification in Plasma

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of this compound in rat plasma.[1]

Table 4: UPLC-MS/MS Method Parameters for this compound Quantification

ParameterCondition
Chromatographic System
InstrumentWaters ACQUITY UPLC
ColumnACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile PhaseAcetonitrile (A) and 0.1% formic acid in water (B)
Gradient Elution0-1.0 min, 10-90% A; 1.0-2.0 min, 90% A; 2.0-2.1 min, 90-10% A; 2.1-3.0 min, 10% A
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume2 µL
Mass Spectrometry System
InstrumentWaters Xevo TQ-S triple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) Transitions
This compoundm/z 294.1 → 132.1
Internal Standard (IS)m/z 317.1 → 271.1
Capillary Voltage2.5 kV
Cone VoltageThis compound: 20 V, IS: 30 V
Source Temperature150°C
Desolvation Temperature500°C
Desolvation Gas Flow1000 L/h
Cone Gas Flow150 L/h

Data sourced from a validated UPLC-MS/MS method for this compound quantification.[1]

Signaling Pathway and Mechanism of Action

This compound has been shown to exert antioxidant effects by modulating the Protein Kinase C zeta (PKCζ)/NADPH oxidase 4 (Nox4) signaling pathway.[2] Under conditions of high glucose, this pathway is often overactivated, leading to increased oxidative stress.

PKCζ/Nox4 Signaling Pathway and this compound's Point of Intervention

G cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_effect Cellular Effect cluster_intervention Therapeutic Intervention high_glucose High Glucose pkc_zeta PKCζ Activation (Phosphorylation) high_glucose->pkc_zeta activates nox4 Nox4 Expression pkc_zeta->nox4 upregulates ros Reactive Oxygen Species (ROS) Production nox4->ros increases oxidative_stress Oxidative Stress ros->oxidative_stress This compound This compound This compound->pkc_zeta inhibits This compound->nox4 inhibits

Caption: this compound's inhibitory effect on the PKCζ/Nox4 signaling pathway.

This compound has been demonstrated to attenuate high glucose-induced oxidative stress by:

  • Inhibiting PKCζ Activation: this compound reduces the phosphorylation of PKCζ, thereby preventing its activation.[2]

  • Downregulating Nox4 Expression: By inhibiting PKCζ activation, this compound subsequently leads to a decrease in the expression of Nox4, a key enzyme involved in the production of reactive oxygen species (ROS).[2]

This dual action on the PKCζ/Nox4 pathway contributes to the antioxidant properties of this compound and suggests a potential therapeutic application in conditions associated with high glucose-induced oxidative stress, such as diabetic complications.

Chemical Information

This compound is a nitrile glycoside with the following chemical structure:

Chemical Structure of this compound

G cluster_structure This compound img

Caption: Chemical structure of this compound.

  • Chemical Formula: C₁₄H₁₇NO₅

  • Molar Mass: 279.29 g/mol

  • IUPAC Name: 2-(4-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)phenyl)acetonitrile

Related Compounds: Niaziridin

Niaziridin is another nitrile glycoside found in Moringa oleifera. While structurally related to this compound, it has been primarily investigated for its role as a "bioavailability facilitator" or bioenhancer.[3] Studies have suggested that niaziridin can increase the absorption and efficacy of other drugs and nutrients by facilitating their transport across the gastrointestinal membrane.[3] Currently, there is a lack of direct comparative pharmacokinetic studies between this compound and niaziridin in the public domain.

Conclusion

This compound demonstrates favorable pharmacokinetic properties in preclinical models, with good oral bioavailability. Its mechanism of action, involving the modulation of the PKCζ/Nox4 signaling pathway, provides a strong rationale for its antioxidant effects. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its metabolic pathways, tissue distribution, and pharmacokinetic profile in other species, including humans, to fully assess its clinical potential.

References

Niazirin: A Comprehensive Technical Guide to its Natural Sources, Derivatives, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niazirin, a nitrile glycoside primarily isolated from Moringa oleifera, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its naturally occurring derivatives, and its established biological effects. This document details the experimental protocols for the isolation, quantification, and bioactivity assessment of this compound, supported by quantitative data and visual representations of key processes and pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring nitrile glycoside predominantly found in the plant Moringa oleifera Lam. (family Moringaceae), a tree native to the sub-Himalayan tracts of India, Pakistan, Bangladesh, and Afghanistan[1]. Various parts of the Moringa oleifera tree have been reported to contain this compound, with the highest concentrations typically found in the leaves and pods (fruits)[2][3].

Distribution in Moringa oleifera

Quantitative analysis using reverse-phase high-performance liquid chromatography (RP-HPLC) has determined the concentration of this compound in different parts of the Moringa oleifera plant. The leaves and pods are considered the most viable sources for the isolation of this compound. Notably, the concentration of this compound and its related derivative, niaziridin, can vary depending on the plant part.

Naturally Occurring Derivatives of this compound

While synthetic derivatives of this compound are not documented in the current scientific literature, Moringa oleifera is a rich source of structurally related compounds. These are often referred to as derivatives in a broader sense and include other nitrile glycosides, thiocarbamates, and isothiocyanates. These compounds share a common biosynthetic origin and often exhibit related biological activities.

Key naturally occurring compounds related to this compound isolated from Moringa oleifera include:

  • Niaziridin: A nitrile glycoside that often co-occurs with this compound.

  • Niaziminin A & B: Thiocarbamate glycosides.

  • Niazimicin: A thiocarbamate glycoside.

  • 4-[(4′-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate: An isothiocyanate glycoside.

The co-existence of these compounds highlights the complex phytochemical profile of Moringa oleifera.

Quantitative Data

The following tables summarize the quantitative data available for this compound and its related derivative, niaziridin.

Table 1: Concentration of this compound and Niaziridin in Moringa oleifera

Plant PartThis compound Content (% w/w)Niaziridin Content (% w/w)Reference
Leaves0.0380.015[2][3]
Pods0.0330.039[2][3]
BarkNot DetectedNot Detected[2][3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₇NO₅
Molecular Weight279.29 g/mol
IUPAC Name2-(4-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)phenyl)acetonitrile

Experimental Protocols

This section provides detailed methodologies for the isolation, quantification, and bioactivity assessment of this compound.

Isolation of this compound using Fast Centrifugal Partition Chromatography (FCPC)

FCPC is an effective liquid-liquid chromatography technique for the preparative isolation of natural products like this compound, with high recovery rates.

Protocol:

  • Extraction:

    • Air-dry and powder the plant material (e.g., Moringa oleifera fruits).

    • Extract the powdered material with a suitable solvent (e.g., chloroform) to obtain a crude extract.

  • FCPC System Preparation:

    • Prepare a two-phase solvent system. A commonly used system for this compound isolation is ethyl acetate/n-butanol/water (6:0.5:4 v/v/v).

    • Degas both the upper (stationary) and lower (mobile) phases.

    • Fill the FCPC column with the stationary phase.

  • Chromatographic Separation:

    • Dissolve the crude extract in a mixture of the stationary and mobile phases.

    • Inject the sample into the FCPC system.

    • Elute with the mobile phase at a constant flow rate.

    • Monitor the effluent using a UV detector.

    • Collect fractions based on the UV chromatogram.

  • Purification and Characterization:

    • Analyze the collected fractions by HPLC to determine the purity of this compound.

    • Pool the pure fractions and evaporate the solvent.

    • Characterize the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative determination of this compound in plant extracts.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of purified this compound standard in methanol.

    • Prepare extracts of Moringa oleifera plant parts by a suitable extraction method (e.g., ethanolic extraction).

    • Filter all solutions through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.8) in a ratio of 20:80 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a calibration curve using different concentrations of the this compound standard.

    • Inject the plant extracts and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak areas with the calibration curve.

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare different concentrations of this compound in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of this compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity.

Protocol:

  • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add different concentrations of this compound to the diluted ABTS radical solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition.

Western Blot Analysis for PKCζ and Nox4 Expression

This protocol outlines the general steps for assessing the effect of this compound on protein expression. Specific antibody dilutions and incubation times should be optimized.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., vascular smooth muscle cells).

    • Treat the cells with high glucose to induce oxidative stress and co-treat with different concentrations of this compound.

  • Protein Extraction:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PKCζ, phospho-PKCζ (Thr410), Nox4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.[5]

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, with its antioxidant properties being the most extensively studied.

Antioxidant Activity

This compound demonstrates significant free radical scavenging activity.[6] It has been shown to reduce the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in high glucose-induced vascular smooth muscle cells.[5]

Attenuation of Oxidative Stress via the PKCζ/Nox4 Pathway

High glucose levels can induce oxidative stress through the activation of Protein Kinase C zeta (PKCζ) and subsequent upregulation of NADPH oxidase 4 (Nox4), a major source of ROS in vascular cells. This compound has been shown to mitigate this effect.[5] It inhibits the phosphorylation of PKCζ at Thr410, thereby preventing its activation.[5] This, in turn, leads to the downregulation of Nox4 protein expression, resulting in decreased ROS production.[5] This mechanism suggests a potential therapeutic role for this compound in preventing diabetic atherosclerosis.[5]

Visualizations

Diagrams

niazirin_isolation_workflow plant_material Moringa oleifera Plant Material (e.g., Pods) powdering Drying and Powdering plant_material->powdering extraction Solvent Extraction (e.g., Chloroform) powdering->extraction crude_extract Crude Extract extraction->crude_extract fcpc Fast Centrifugal Partition Chromatography (FCPC) crude_extract->fcpc fraction_collection Fraction Collection fcpc->fraction_collection hplc_analysis HPLC Analysis for Purity fraction_collection->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Pure this compound evaporation->pure_this compound characterization Spectroscopic Characterization (NMR, MS) pure_this compound->characterization niazirin_signaling_pathway high_glucose High Glucose pkc_zeta PKCζ Activation (Phosphorylation at Thr410) high_glucose->pkc_zeta nox4 Nox4 Upregulation pkc_zeta->nox4 ros Increased ROS Production nox4->ros oxidative_stress Oxidative Stress & Atherosclerosis ros->oxidative_stress This compound This compound This compound->pkc_zeta Inhibits

References

Spectroscopic Profile of Niazirin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Niazirin, a nitrile glycoside isolated from Moringa oleifera. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a bioactive compound of significant interest due to its potential therapeutic properties. Accurate and detailed spectroscopic data are paramount for its identification, characterization, and further investigation. This guide presents a summary of the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Chemical Structure

IUPAC Name: 2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile

Molecular Formula: C₁₄H₁₇NO₅

Molecular Weight: 279.29 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton NMR) Data
Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2', 6'7.26d8.5
3', 5'7.16d8.5
CH₂-CN3.75s-
H-1"5.10d1.5
H-2"4.15dd3.5, 1.5
H-3"3.80dd9.5, 3.5
H-4"3.45t9.5
H-5"3.95m-
CH₃-6"1.25d6.0

Solvent: CDCl₃. Data synthesized from available literature.

¹³C NMR (Carbon NMR) Data
Atom NumberChemical Shift (δ, ppm)
C-1'156.5
C-2', C-6'128.8
C-3', C-5'117.0
C-4'131.5
CH₂-CN22.5
CN118.0
C-1"101.8
C-2"71.0
C-3"71.5
C-4"72.8
C-5"69.5
C-6"18.0

Solvent: CDCl₃. Data synthesized from available literature.

Mass Spectrometry (MS) Data
TechniqueIonization ModeObserved m/zInterpretation
ESI-MSNegative278.1[M-H]⁻
MS/MSNegative130.8Fragment ion

Experimental Protocols

NMR Spectroscopy

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe is typically used for the analysis of this compound.

Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a spectral width of 10-12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Proton-decoupled pulse sequences are employed to obtain the carbon spectrum. A wider spectral width (e.g., 0-160 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization source is recommended.

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

  • The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Data Acquisition:

  • Ionization Mode: Negative ion mode is often employed for the analysis of glycosides like this compound, as it readily forms [M-H]⁻ ions.

  • Mass Range: A scan range of m/z 100-500 is generally sufficient to observe the molecular ion.

  • MS/MS Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) is performed. The precursor ion (m/z 278.1 for this compound) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The precursor-product ion transition for this compound is m/z 278.1 → 130.8.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Moringa oleifera) B Extraction A->B Solvent Extraction C Chromatographic Purification B->C Crude Extract D NMR Spectroscopy (1H, 13C) C->D Purified this compound E Mass Spectrometry (ESI-MS, MS/MS) C->E Purified this compound F Data Interpretation D->F NMR Spectra E->F Mass Spectra G Structure Confirmation F->G Proposed Structure

General workflow for spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis and interpretation, researchers are encouraged to consult the primary literature and utilize advanced 2D NMR techniques.

References

Niazirin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niazirin, a nitrile glycoside isolated from the leaves and pods of Moringa oleifera, has garnered significant interest in the scientific community for its potential therapeutic properties. As with any bioactive compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a consolidated overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols and visual workflows to support further research and development.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, several sources indicate its solubility in polar organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
DMSO (Dimethyl Sulfoxide)Soluble
PyridineSoluble
MethanolSoluble
EthanolSoluble

Data sourced from qualitative mentions in scientific literature.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

In the absence of a specific published protocol for this compound, the following is a generalized and widely accepted method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound (pure compound)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, etc.)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL.

Visualization of Solubility Testing Workflow

The following diagram illustrates a typical workflow for determining compound solubility.

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate with shaking (24-48h) A->B C Centrifuge to separate solid B->C D Collect and dilute supernatant C->D E Quantify this compound concentration (HPLC/UV-Vis) D->E F Calculate Solubility (mg/mL) E->F

Caption: A generalized workflow for determining the solubility of this compound.

Stability of this compound

Stability studies are crucial for determining the shelf-life and storage conditions of a drug substance. While comprehensive forced degradation studies for this compound are not widely published, some data on its stability in a biological matrix is available.

Table 2: Stability of this compound in Rat Plasma

ConditionMean Concentration (ng/mL)RSD (%)Accuracy (RE %)
Post-preparative (24h at room temp.)98.7 ± 5.45.5-1.3
Long-term storage (-80°C for 30 days)96.4 ± 6.16.3-3.6
Three freeze-thaw cycles97.2 ± 4.95.0-2.8

Data adapted from a pharmacokinetic study of this compound.[1]

Experimental Protocol for Stability Assessment in Plasma

The following protocol outlines the methodology used to generate the stability data presented in Table 2.[1]

Objective: To assess the stability of this compound in a biological matrix (rat plasma) under various storage and handling conditions.

Materials:

  • This compound stock solution

  • Blank rat plasma

  • Quality control (QC) samples (low, medium, and high concentrations of this compound spiked into plasma)

  • -80°C freezer

  • Room temperature environment

  • UPLC-MS/MS system for quantification

Procedure:

  • Post-preparative Stability:

    • Analyze QC samples immediately after preparation (baseline).

    • Leave another set of QC samples at room temperature for 24 hours.

    • Analyze the room temperature samples and compare the results to the baseline to determine degradation.

  • Long-term Stability:

    • Store QC samples at -80°C for 30 days.

    • After 30 days, thaw the samples and analyze them.

    • Compare the results to the baseline to assess degradation during long-term storage.

  • Freeze-thaw Stability:

    • Subject QC samples to three cycles of freezing at -80°C and thawing at room temperature.

    • After the third cycle, analyze the samples.

    • Compare the results to the baseline to evaluate the impact of freeze-thaw cycles.

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following is a general protocol based on ICH guidelines.

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

  • Prepare solutions of this compound in the respective stress media.

  • Expose the solutions to the specified conditions for the designated time.

  • At appropriate time points, withdraw samples and neutralize them if necessary.

  • Analyze the stressed samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate and quantify this compound and its degradation products.

Visualization of a General Stability Testing Workflow

This diagram illustrates a typical workflow for conducting forced degradation studies.

G Workflow for Forced Degradation Studies cluster_0 Stress Conditions A Acid Hydrolysis G Expose to Stress Conditions A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F Prepare this compound Solutions F->G H Sample at Time Points & Neutralize G->H I Analyze by Stability-Indicating HPLC H->I J Identify & Quantify Degradants I->J

Caption: A generalized workflow for conducting forced degradation studies on this compound.

Signaling Pathways Involving this compound

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

PKCζ/Nox4 Pathway in Oxidative Stress

This compound has been reported to attenuate high glucose-induced oxidative stress by inhibiting the PKCζ/Nox4 pathway.

G This compound's Effect on the PKCζ/Nox4 Pathway HG High Glucose PKCz PKCζ Activation HG->PKCz Nox4 Nox4 Expression PKCz->Nox4 ROS ROS Production Nox4->ROS This compound This compound This compound->PKCz Inhibits

Caption: this compound inhibits high glucose-induced PKCζ activation, leading to reduced oxidative stress.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While qualitative solubility in several organic solvents is known, there is a clear need for quantitative studies to be conducted and published. The available stability data in a biological matrix suggests reasonable stability under common laboratory handling and storage conditions. The provided generalized protocols for solubility and forced degradation studies offer a framework for researchers to generate more comprehensive data. Furthermore, the elucidation of its interaction with signaling pathways, such as the PKCζ/Nox4 pathway, provides a basis for mechanistic studies. Further research to fill the existing data gaps is essential for the continued development of this compound as a potential therapeutic agent.

References

Niazirin: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niazirin, a nitrile glycoside first identified from the plant Moringa oleifera, has emerged as a compound of significant interest in the scientific community. Initially recognized for its role as a bioenhancer of antibiotics, subsequent research has unveiled a broader spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and metabolic regulatory properties. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its isolation, and delineating the experimental methodologies used to characterize its biological functions. Particular focus is given to its mechanisms of action, including the modulation of key signaling pathways such as PKCζ/Nox4 and AMPK. Quantitative data are presented in structured tables, and complex biological processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Discovery and History

This compound was first isolated from the pods of Moringa oleifera, a plant native to the sub-Himalayan tracts of India and surrounding regions. The initial discovery was a result of bioactivity-guided fractionation of ethanolic extracts of the plant's pods, which were observed to enhance the efficacy of common antibiotics like rifampicin, tetracycline, and ampicillin against both Gram-positive and Gram-negative bacteria. This bioenhancing property positioned this compound as a potential candidate for combination therapies to reduce antibiotic dosage and associated toxicities. Further investigations have since expanded its known biological activities, revealing its potential in managing metabolic disorders and oxidative stress-related conditions.

Physicochemical Properties and Isolation

This compound is characterized as a nitrile glycoside. Its structure has been elucidated using spectroscopic methods, including 1H and 13C-NMR, as well as ESI-MS.

Experimental Protocols

Isolation of this compound via Fast Centrifugal Partition Chromatography (FCPC)

A detailed method for the preparative isolation of this compound from the chloroform extract of Moringa oleifera fruits has been established, yielding high purity and recovery.[1]

  • Apparatus: A Fast Centrifugal Partition Chromatograph (FCPC) is utilized for the separation.

  • Solvent System: A two-phase solvent system composed of ethyl acetate/n-butanol/water (6:0.5:4 v/v/v) is prepared. The upper organic layer serves as the stationary phase, and the lower aqueous phase is used as the mobile phase.

  • Procedure:

    • 1 gram of the crude chloroform extract of Moringa oleifera is dissolved in a mixture of the stationary and mobile phases.

    • The FCPC is prepared by filling the column with the stationary phase (upper organic layer).

    • The sample solution is injected into the column.

    • The mobile phase (lower aqueous layer) is then pumped through the column at a defined flow rate.

    • Fractions are collected and monitored by a suitable analytical method, such as HPLC.

  • Purity and Yield: This method has been shown to yield approximately 70 mg of this compound from 1 gram of crude extract, with a purity of 94.8% as determined by HPLC, and a total yield recovery of over 94%.[1]

Quantitative Data

Table 1: Bioavailability of this compound in Rats

A study on the pharmacokinetics of this compound in rats provided the following data on its absolute bioavailability after oral administration at different dosages.

Oral Dose (mg/kg)Absolute Bioavailability (%)
546.78
2052.61
4048.28

Data sourced from a UPLC-MS/MS study on rat plasma.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. Its antioxidant and metabolic regulatory properties are of particular interest.

Antioxidant Activity via the PKCζ/Nox4 Pathway

This compound has been shown to mitigate high glucose-induced oxidative stress by targeting the Protein Kinase C zeta (PKCζ) and NADPH oxidase 4 (Nox4) pathway.[2] High glucose levels can lead to the activation of PKCζ, which in turn upregulates the expression of Nox4, a major source of reactive oxygen species (ROS). This compound intervenes in this cascade, reducing ROS production and protecting cells from oxidative damage.

G High Glucose High Glucose PKCζ Activation PKCζ Activation High Glucose->PKCζ Activation Nox4 Upregulation Nox4 Upregulation PKCζ Activation->Nox4 Upregulation ROS Production ROS Production Nox4 Upregulation->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress This compound This compound This compound->PKCζ Activation

This compound's inhibition of the PKCζ/Nox4 pathway.
Metabolic Regulation via the AMPK Signaling Pathway

This compound has also been identified as an activator of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of cellular energy homeostasis. By activating AMPK, this compound can improve carbohydrate and lipid metabolism, suggesting its potential in the management of metabolic diseases like type 2 diabetes.

G This compound This compound AMPK Activation AMPK Activation This compound->AMPK Activation Improved Carbohydrate Metabolism Improved Carbohydrate Metabolism AMPK Activation->Improved Carbohydrate Metabolism Improved Lipid Metabolism Improved Lipid Metabolism AMPK Activation->Improved Lipid Metabolism

This compound's activation of the AMPK signaling pathway.

Key Experimental Methodologies

Assessment of Antioxidant Activity

The antioxidant potential of this compound can be evaluated using various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • General Protocol:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period.

    • The absorbance is measured using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated.

Western Blot Analysis for PKCζ and Nox4 Expression
  • Principle: This technique is used to detect and quantify the levels of specific proteins (PKCζ and Nox4) in cell or tissue lysates.

  • General Protocol:

    • Proteins are extracted from cells or tissues treated with or without this compound and high glucose.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for PKCζ, phosphorylated PKCζ, and Nox4.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

    • The signal is captured and the protein bands are quantified.

AMPK Activation Assay
  • Principle: The activation of AMPK is typically assessed by measuring the phosphorylation of AMPK itself or its downstream targets.

  • General Protocol (using Western Blot):

    • Similar to the protocol for PKCζ and Nox4, cell lysates are prepared from cells treated with this compound.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies that specifically recognize the phosphorylated (active) form of AMPK (p-AMPK) and total AMPK.

    • The levels of p-AMPK are normalized to total AMPK to determine the extent of activation.

Future Directions

The discovery of this compound and its diverse biological activities opens up several avenues for future research. Further studies are warranted to fully elucidate its therapeutic potential, including:

  • In-depth investigation into its anti-inflammatory and anti-cancer properties.

  • Preclinical and clinical trials to evaluate its efficacy and safety in human subjects for metabolic disorders and as an adjuvant in antibiotic therapy.

  • Structure-activity relationship studies to synthesize more potent analogues of this compound.

Conclusion

This compound, a nitrile glycoside from Moringa oleifera, has evolved from its initial discovery as a bioenhancer to a promising therapeutic lead with multifaceted pharmacological activities. Its ability to modulate key signaling pathways involved in oxidative stress and metabolism underscores its potential for the development of novel treatments for a range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this remarkable natural compound.

References

Niazirin: A Comprehensive Technical Guide to its Biological Activity and Screening Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niazirin, a nitrile glycoside predominantly isolated from Moringa oleifera, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and potential anticancer and antimicrobial effects. Detailed experimental protocols for key biological assays are provided to facilitate further research and drug development efforts. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's activity, including its modulation of the PKCζ/Nox4 and AMPK signaling pathways, visualized through detailed diagrams. All quantitative data from cited studies are summarized in structured tables for comparative analysis.

Introduction

This compound, chemically known as 4-(α-L-rhamnosyloxy)benzyl isothiocyanate, is a bioactive compound found in various parts of the Moringa oleifera plant. Preliminary studies have revealed its potent biological activities, suggesting its potential as a therapeutic agent for a range of diseases. This document aims to be a comprehensive resource for researchers by consolidating the current knowledge on this compound's biological activities, providing detailed methodologies for its screening, and illustrating its mechanisms of action.

Quantitative Biological Activity of this compound

The biological activities of this compound have been evaluated through various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Antioxidant Activity of this compound

AssayIC50 Value (µg/mL)Source
DPPH Radical Scavenging Activity8.06 ± 0.29[1]

Table 2: Anticancer Activity of Moringa oleifera Methanolic Leaf Extract

Cell LineIC50 Value (µg/mL)Source
Human Cervical Cancer (HeLa)182.41[2]
Human Liver Cancer (HepG2)168.61[2]

Note: Data for isolated this compound is currently unavailable. The provided data pertains to a methanolic extract of Moringa oleifera leaves, which contain this compound.

Table 3: Anti-inflammatory Activity Data for Dual COX-2/5-LOX Inhibitors (for reference)

CompoundCOX-2 IC50 (µM)5-LOX IC50 (µM)Source
Compound 5b (thiophene derivative)5.454.33[3]

Note: Specific IC50 values for this compound's direct inhibition of COX-2 and 5-LOX are not yet reported in the literature.

Table 4: Antimicrobial Activity of Moringa oleifera Seed Extracts

MicroorganismExtractMICSource
Staphylococcus aureusAqueous-[4]
Bacillus subtilisAqueous-[4]
Escherichia coliAqueous-[4]
Pseudomonas aeruginosaAqueous-[4]
Candida albicansAqueous-[4]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways.

PKCζ/Nox4 Signaling Pathway

This compound has been shown to attenuate high glucose-induced oxidative stress by inhibiting the PKCζ/Nox4 pathway.[5][6] High glucose levels can activate Protein Kinase C zeta (PKCζ), which in turn upregulates NADPH oxidase 4 (Nox4), a major source of reactive oxygen species (ROS). This compound intervenes in this cascade, reducing oxidative stress.

PKC_Nox4_Pathway High_Glucose High Glucose PKCz PKCζ Activation High_Glucose->PKCz Nox4 Nox4 Upregulation PKCz->Nox4 ROS Increased ROS Nox4->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress This compound This compound This compound->PKCz Inhibits

Caption: this compound's inhibition of the PKCζ/Nox4 pathway.

AMPK Signaling Pathway

This compound is also known to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial regulator of cellular energy homeostasis. Its activation can lead to a variety of beneficial metabolic effects.

AMPK_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK Activates Metabolic_Effects Beneficial Metabolic Effects AMPK->Metabolic_Effects

Caption: this compound's activation of the AMPK signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the biological screening of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted from a standard DPPH assay methodology.[1][7]

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

  • Add 100 µL of the DPPH solution to each well.

  • As a control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Niazirin_sol Prepare this compound Solutions (various concentrations) Mix Mix this compound and DPPH in 96-well plate Niazirin_sol->Mix DPPH_sol Prepare 0.1 mM DPPH Solution DPPH_sol->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay cluster_data_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound (various concentrations) Incubate_24h->Add_this compound Incubate_Treatment Incubate 24-72h Add_this compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Measure_Abs Measure Absorbance at 570 nm Add_DMSO->Measure_Abs Calculate_Viability Calculate % Cell Viability Measure_Abs->Calculate_Viability Determine_IC50_MTT Determine IC50 Value Calculate_Viability->Determine_IC50_MTT Western_Blot_Workflow start Cell Treatment with this compound protein_extraction Protein Extraction and Quantification start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (PKCζ, p-PKCζ, Nox4, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Quantification and Analysis detection->analysis AMPK_Activation_Workflow start Cell Treatment with this compound protein_extraction Protein Extraction start->protein_extraction western_blot Western Blot for p-AMPK and Total AMPK protein_extraction->western_blot analysis Calculate p-AMPK/Total AMPK Ratio western_blot->analysis

References

Methodological & Application

Application Notes and Protocols for Niazirin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niazirin is a nitrile glycoside isolated from Moringa oleifera Lam., a plant recognized for its extensive nutritional and medicinal properties. This compound has garnered significant interest within the scientific community due to its potential therapeutic effects, including its role as a bioenhancer for various drugs and its antioxidant activities.[1][2] Notably, this compound has been shown to attenuate high glucose-induced oxidative stress by modulating the Protein Kinase C zeta (PKCζ)/NADPH oxidase 4 (Nox4) signaling pathway, suggesting its potential in managing diabetic complications.[2][3] These application notes provide detailed protocols for the extraction of this compound from Moringa oleifera and its subsequent purification, intended to aid researchers in obtaining this compound for further investigation.

Data Presentation: Quantitative Analysis

The selection of an appropriate extraction and purification strategy is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various published methodologies to facilitate comparison.

ParameterMaceration (Ethanolic)Soxhlet (Ethanolic)Optimized Ethanolic Extraction (Pods)Fast Centrifugal Partition Chromatography (FCPC)
Starting Material M. oleifera LeavesM. oleifera LeavesM. oleifera PodsChloroform Extract of M. oleifera Pods
Solvent 70% Ethanol70% Ethanol40% Ethanol-WaterEthyl Acetate/Butanol/Water (6:0.5:4 v/v/v)
Crude Extract Yield ~40.5% (w/w)~35.9% (w/w)Not specifiedNot Applicable
This compound Content (% in dry plant material) ~0.038% (in leaves)[4]Not specified~0.033% (in pods)[4]Not Applicable
Final Yield of this compound Method DependentMethod Dependent32 mg / 100 g (of this compound)[4]70 mg / 1 g (from crude extract)[1][5]
Purity Low (Crude Extract)Low (Crude Extract)Low (Crude Extract)94.8% [1][5]
Recovery Not specifiedNot specifiedNot specified>94% [1][5]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Moringa oleifera Pods

This protocol is optimized for the maximum extraction of this compound from the pods of Moringa oleifera.

1. Preparation of Plant Material:

  • Collect fresh, healthy pods of Moringa oleifera.
  • Air-dry the pods in the shade at room temperature (35-40°C) until they are brittle.
  • Grind the dried pods into a fine powder using a mechanical grinder.
  • Sieve the powder to ensure a uniform particle size.

2. Extraction Procedure:

  • Weigh 100 g of the powdered pod material.
  • Place the powder in a suitable flask for extraction.
  • Prepare a 40% ethanol-water solution (v/v).
  • Add 1 L of the 40% ethanol-water solution to the powdered pods (a 1:10 solid-to-solvent ratio).
  • Transfer the mixture to a water bath equipped with a shaker.
  • Incubate the mixture at 60°C for 120 minutes with continuous agitation.[6]
  • After incubation, allow the mixture to cool to room temperature.
  • Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
  • Collect the filtrate, which contains the crude this compound extract. For exhaustive extraction, the residue can be re-extracted with fresh solvent.
  • Concentrate the pooled filtrates using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Fast Centrifugal Partition Chromatography (FCPC)

This protocol describes a highly efficient method for purifying this compound from a crude chloroform fraction of the methanolic extract, yielding high purity and recovery.[7][8][9]

1. Preliminary Fractionation:

  • Extract the air-dried powdered pods (500 g) with methanol at room temperature.
  • Remove the solvent under vacuum to yield the dried methanol extract.
  • Dissolve the methanol extract in distilled water and partition it with hexane to defat the extract.
  • Further fractionate the defatted aqueous layer with chloroform (CHCl₃).[9]
  • Dry the chloroform fraction over anhydrous sodium sulfate and evaporate the solvent to yield the crude chloroform extract for FCPC.

2. FCPC Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl acetate, butanol (BuOH), and water in a ratio of 6:0.5:4 (v/v/v).[1] Equilibrate the mixture in a separatory funnel and allow the layers to separate. The upper organic layer will serve as the stationary phase, and the lower aqueous layer will be the mobile phase.
  • Sample Preparation: Dissolve 1 g of the crude chloroform extract in a suitable volume of the biphasic solvent system.
  • FCPC Operation:
  • Fill the FCPC column with the stationary phase (upper organic layer).
  • Set the rotational speed of the centrifuge (e.g., 1500 rpm).
  • Pump the mobile phase (lower aqueous layer) into the column at a specific flow rate (e.g., 3 mL/min).[1]
  • Once hydrodynamic equilibrium is reached, inject the prepared sample.
  • Continue the elution with the mobile phase.
  • Collect fractions of the eluent using a fraction collector.
  • Fraction Analysis:
  • Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • For HPLC analysis, use a C18 column and a mobile phase of acetonitrile and phosphate buffer (pH 3.8) at a ratio of 20:80 (v/v).[6] Detection is performed at 220 nm.[6]
  • Combine the fractions containing pure this compound.
  • Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound (yields of approximately 70 mg of this compound with 94.8% purity can be expected from 1 g of crude extract).[1][5]

Visualizations

Experimental Workflow Diagram

G cluster_extraction Extraction cluster_purification Purification start Moringa oleifera Pods drying Air Drying & Grinding start->drying Step 1 end_node Pure this compound extraction Optimized Extraction (40% EtOH, 60°C, 120 min) drying->extraction Step 2 filtration Filtration extraction->filtration Step 3 concentration Concentration (Rotary Evaporation) filtration->concentration Step 4 fractionation Solvent Partitioning (MeOH -> H2O/Hexane -> CHCl3) concentration->fractionation Crude Extract to Purification fcpc FCPC Purification (EtOAc:BuOH:H2O) fractionation->fcpc Crude Chloroform Fraction analysis Fraction Analysis (HPLC/TLC) fcpc->analysis Eluted Fractions pooling Pooling & Evaporation analysis->pooling Pure Fractions pooling->end_node

Caption: Workflow for this compound extraction and purification.

Signaling Pathway Diagram

G hg High Glucose pkc PKCζ Activation (Phosphorylation) hg->pkc nox4 Nox4 Expression pkc->nox4 ros Increased ROS Production nox4->ros stress Oxidative Stress & VSMC Proliferation ros->stress This compound This compound This compound->pkc Inhibits This compound->nox4 Inhibits

Caption: this compound's inhibition of the PKCζ/Nox4 pathway.

References

Niazirin: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niazirin, a phenolic glycoside isolated from Moringa oleifera, has garnered significant interest in the scientific community for its potent antioxidant and anti-inflammatory properties. In cell culture experiments, this compound serves as a valuable tool to investigate cellular pathways related to oxidative stress, inflammation, and metabolic regulation. Its primary mechanisms of action involve the activation of the AMP-activated protein kinase (AMPK) pathway and the attenuation of oxidative stress through the protein kinase C zeta (PKCζ)/NADPH oxidase 4 (Nox4) pathway. These actions make this compound a compound of interest for studies on diabetes, cardiovascular diseases, and other conditions linked to oxidative and inflammatory damage.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on its application in high glucose-induced models of cellular stress.

Mechanism of Action

This compound exerts its biological effects through multiple signaling pathways:

  • AMPK Pathway Activation: this compound is known to activate AMPK, a key regulator of cellular energy homeostasis.[1] Activated AMPK can, in turn, modulate the activity of downstream targets such as SirT1 and PFKFB3, leading to improved glucose metabolism.

  • PKCζ/Nox4 Pathway Inhibition: In environments of high glucose, this compound has been shown to inhibit the activation of PKCζ and the expression of Nox4, a major source of reactive oxygen species (ROS).[1][2][3][4] This inhibition leads to a reduction in oxidative stress.

  • Anti-inflammatory Effects: While direct studies on this compound are ongoing, compounds from Moringa oleifera are known to modulate the NF-κB signaling pathway, a critical regulator of inflammation. This involves the suppression of pro-inflammatory cytokines such as TNF-α and IL-1β, and the promotion of anti-inflammatory cytokines like IL-10.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in cell culture experiments. Note that specific IC50 values for this compound are not widely reported in publicly available literature and can be highly cell-type and assay-dependent.

Table 1: Effects of this compound on Oxidative Stress Markers in High Glucose-Induced Vascular Smooth Muscle Cells (VSMCs)

ParameterEffect of this compound Treatment
Reactive Oxygen Species (ROS)Decreased
Malondialdehyde (MDA)Decreased
Total Antioxidant Capacity (T-AOC)Increased
Superoxide Dismutase (SOD)Increased
Glutathione Peroxidase (GPx)Increased

Table 2: Effects of this compound on Protein Expression and Activation

Target ProteinEffect of this compound Treatment
p-AMPKαIncreased phosphorylation
PKCζDecreased activation (phosphorylation)
Nox4Decreased expression

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Cell Viability in High Glucose-Stressed Vascular Smooth Muscle Cells (VSMCs)

This protocol is designed to determine the effect of this compound on the viability of VSMCs cultured under high glucose conditions.

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Glucose

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed VSMCs in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Induction of High Glucose Stress: Replace the medium with DMEM containing a high concentration of glucose (e.g., 25 mM D-glucose). A control group with normal glucose (5.5 mM D-glucose) should be included. Incubate for 24-48 hours.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the high-glucose medium to achieve a range of final concentrations to be tested (e.g., 1, 5, 10, 25, 50 µM).

  • Remove the high-glucose medium from the cells and add the this compound-containing medium. Include a vehicle control (high-glucose medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells with this compound for 24, 48, or 72 hours.

  • Cell Viability Assay:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength (typically 570 nm).

    • Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Measure the fluorescence at the recommended excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

This protocol measures the effect of this compound on intracellular ROS levels in high glucose-stressed VSMCs using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCF-DA).

Materials:

  • Cells cultured and treated as in Protocol 1

  • DCF-DA fluorescent probe

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Culture and treat VSMCs with high glucose and this compound as described in Protocol 1.

  • Probe Loading: After the desired treatment period, remove the medium and wash the cells with warm PBS.

  • Add DCF-DA solution (typically 5-10 µM in serum-free medium or PBS) to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCF-DA solution and wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration. Express the results as a percentage of the ROS production in the high glucose-treated control group.

Protocol 3: Western Blot Analysis of Protein Expression and Phosphorylation

This protocol details the procedure for analyzing the effect of this compound on the expression and phosphorylation of key proteins in the AMPK and PKCζ/Nox4 pathways.

Materials:

  • Cells cultured and treated as in Protocol 1 in larger format vessels (e.g., 6-well plates or 10 cm dishes)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-PKCζ, anti-Nox4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.

Visualizations

Signaling Pathways

Niazirin_Signaling_Pathways cluster_0 AMPK Pathway cluster_1 PKCζ/Nox4 Pathway cluster_2 Anti-inflammatory Pathway Niazirin_AMPK This compound AMPK AMPK Niazirin_AMPK->AMPK Activates p_AMPK p-AMPKα (Active) AMPK->p_AMPK SirT1 SirT1 p_AMPK->SirT1 PFKFB3 PFKFB3 p_AMPK->PFKFB3 Metabolism Improved Glucose Metabolism SirT1->Metabolism PFKFB3->Metabolism High_Glucose High Glucose PKCz PKCζ High_Glucose->PKCz Activates Nox4 Nox4 PKCz->Nox4 Activates ROS ROS Nox4->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Niazirin_PKC This compound Niazirin_PKC->PKCz Inhibits Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory Anti_inflammatory Anti-inflammatory Cytokines (IL-10) Niazirin_NFkB This compound Niazirin_NFkB->NFkB Inhibits Niazirin_NFkB->Anti_inflammatory Promotes

Caption: this compound's multifaceted mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Seed_Cells Seed VSMCs Induce_Stress Induce High Glucose Stress (24-48h) Seed_Cells->Induce_Stress Treat_this compound Treat with this compound (24-72h) Induce_Stress->Treat_this compound Viability_Assay Cell Viability Assay (MTT/Resazurin) Treat_this compound->Viability_Assay ROS_Assay ROS Production Assay (DCF-DA) Treat_this compound->ROS_Assay Western_Blot Western Blot Analysis Treat_this compound->Western_Blot Analyze_Viability Calculate % Cell Viability Viability_Assay->Analyze_Viability Analyze_ROS Quantify Fluorescence ROS_Assay->Analyze_ROS Analyze_Western Quantify Band Intensity Western_Blot->Analyze_Western

Caption: General workflow for this compound experiments.

Conclusion

This compound is a promising natural compound for investigating cellular responses to oxidative stress and inflammation in vitro. The provided protocols and application notes offer a framework for researchers to explore the therapeutic potential of this compound in various cell culture models. Further research is warranted to elucidate its effects on other cell types and to establish a more comprehensive quantitative profile, including IC50 values across a range of cell lines.

References

Niazirin: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the current knowledge on Niazirin dosage, pharmacokinetics, and mechanisms of action for in vivo animal studies. The protocols and data presented are compiled from published research to guide the design of future pre-clinical experiments.

Quantitative Data Summary

This compound has been evaluated in various animal models to determine its pharmacokinetic profile and therapeutic efficacy in metabolic disorders. The quantitative data from these studies are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Rats

This table summarizes the key pharmacokinetic parameters of this compound following oral (p.o.) and intravenous (i.v.) administration in rats. The data demonstrates dose proportionality for oral administration.[1]

Parameter5 mg/kg (i.v.)5 mg/kg (p.o.)20 mg/kg (p.o.)40 mg/kg (p.o.)
Cmax (ng/mL) -19.53 ± 4.5663.15 ± 11.23177.39 ± 25.48
AUC₀₋∞ (ng·h/mL) -99.72 ± 15.67467.81 ± 89.12924.56 ± 154.32
Absolute Bioavailability (%) -46.7852.6148.28

Data adapted from a study on the absolute bioavailability and dose proportionality of this compound in rats.[1]

Table 2: In Vivo Efficacy Study Dosages of this compound

This table outlines the dosages used in efficacy studies to evaluate this compound's therapeutic effects on metabolic syndrome and oxidative stress in mouse models.

Animal ModelDisease ModelDosageRouteDurationKey FindingsReference
db/db Mice Metabolic Syndrome / Type 2 Diabetes10 mg/kg/day & 20 mg/kg/dayOral Gavage4 weeksImproved hyperglycemia, insulin resistance, and lipid metabolism.[1][2]Bao et al., 2020
Streptozotocin-induced Mice Oxidative Stress / DiabetesDosage not specified in available literature.--Attenuated oxidative stress by decreasing ROS and MDA, and increasing antioxidant enzyme levels (SOD, GPx).[3][4][5]Wang et al., 2019

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating key signaling pathways involved in metabolism and cellular stress.

AMPK Signaling Pathway in Metabolic Regulation

In models of metabolic syndrome, this compound acts as an agonist of AMP-activated protein kinase (AMPK).[2] Activation of AMPK in the liver helps to restore energy homeostasis by regulating downstream targets involved in glucose and lipid metabolism.[2][4]

AMPK_Pathway This compound This compound AMPK AMPK Activation (Phosphorylation) This compound->AMPK Gluconeogenesis Gluconeogenesis (PEPCK, G6Pase) AMPK->Gluconeogenesis Inhibits Lipid_Metabolism Lipid Metabolism (Fatty Acid Oxidation ↑ Fatty Acid Synthesis ↓) AMPK->Lipid_Metabolism Regulates Metabolic_Improvement Improved Glucose & Lipid Homeostasis Gluconeogenesis->Metabolic_Improvement Lipid_Metabolism->Metabolic_Improvement

This compound activates the AMPK pathway to regulate metabolism.
PKCζ/Nox4 Pathway in Oxidative Stress

Under hyperglycemic conditions, this compound mitigates oxidative stress by inhibiting the Protein Kinase C zeta (PKCζ) / NADPH oxidase 4 (Nox4) pathway.[3][4][5] This action reduces the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3][5]

PKC_Nox_Pathway cluster_stress Hyperglycemia-Induced Stress High_Glucose High Glucose PKCz PKCζ Activation High_Glucose->PKCz Nox4 Nox4 Expression PKCz->Nox4 ROS ROS Production ↑ Nox4->ROS This compound This compound This compound->PKCz Inhibits This compound->Nox4 Inhibits

This compound inhibits the PKCζ/Nox4 pathway to reduce ROS.

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic and efficacy studies with this compound based on published methodologies.

Protocol 1: Pharmacokinetic Analysis in Rats

This protocol describes the methodology to determine the pharmacokinetic profile and absolute bioavailability of this compound in rats.[1]

PK_Workflow Acclimatization Animal Acclimatization (1 week, 12h light/dark cycle) Fasting Fasting (12 hours prior) (Access to water ad libitum) Acclimatization->Fasting Grouping Group Allocation (n=6 per group) - IV Group (5 mg/kg) - Oral Groups (5, 20, 40 mg/kg) Fasting->Grouping Dosing This compound Administration (Intravenous or Oral Gavage) Grouping->Dosing Sampling Blood Sampling (via retro-orbital plexus) IV: ~12 time points (0-3h) Oral: ~14 time points (0-24h) Dosing->Sampling Processing Plasma Separation (Centrifugation, store at -80°C) Sampling->Processing Analysis UPLC-MS/MS Analysis (Quantify this compound concentration) Processing->Analysis Calculation Pharmacokinetic Parameter Calculation (Cmax, AUC, Bioavailability) Analysis->Calculation

Workflow for this compound pharmacokinetic studies in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats are used. They are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed under standard conditions (25±2°C, 12-hour light/dark cycle) with free access to standard chow and water.

  • Dosing Preparation:

    • For intravenous administration, dissolve this compound in a suitable vehicle like saline.

    • For oral administration, suspend this compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Administration:

    • Administer a single dose of this compound intravenously (e.g., 5 mg/kg) or via oral gavage (e.g., 5, 20, 40 mg/kg). Animals should be fasted for 12 hours prior to dosing.

  • Blood Collection:

    • Collect blood samples (~0.25 mL) from the retro-orbital plexus into heparinized tubes at predetermined time points.

    • IV route time points: 0.03, 0.08, 0.13, 0.17, 0.25, 0.33, 0.5, 0.75, 1, 1.5, 2, and 3 hours post-dose.[1]

    • Oral route time points: 0.08, 0.17, 0.25, 0.33, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated UPLC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, AUC, half-life, absolute bioavailability) using non-compartmental analysis software.

Protocol 2: Efficacy in a Metabolic Syndrome Model (db/db Mice)

This protocol outlines a study to evaluate the therapeutic effects of this compound on metabolic syndrome in a genetically diabetic mouse model (db/db mice).[1][2][6]

Methodology:

  • Animals: Use male C57BL/6J mice as healthy controls and db/db mice as the diabetic model.

  • Grouping:

    • Group 1: C57BL/6J Control (Vehicle: Saline, 5 mL/kg/day).

    • Group 2: db/db Diabetic Control (Vehicle: Saline, 5 mL/kg/day).

    • Group 3: db/db + this compound (10 mg/kg/day).

    • Group 4: db/db + this compound (20 mg/kg/day).

  • Administration: Administer the vehicle or this compound (dissolved in saline) daily via oral gavage for a period of 4 weeks.[1][2]

  • Monitoring:

    • Record body weight, food intake, and water consumption weekly.

    • Measure fasting blood glucose from tail vein blood at regular intervals.

  • Terminal Procedures (After 4 weeks):

    • Perform an Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) to assess glucose homeostasis and insulin sensitivity.

    • Collect blood samples to measure plasma insulin, total cholesterol (TC), triglycerides (TG), HDL, and LDL levels.

    • Harvest liver and adipose tissues for histopathological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis.

  • Molecular Analysis:

    • Use Western blot or qPCR on liver tissue lysates to quantify the protein expression and phosphorylation status of key targets in the AMPK signaling pathway (e.g., p-AMPK, AMPK, PEPCK, G6Pase).

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-10) in plasma or tissue homogenates.[6]

Protocol 3: Efficacy in an Oxidative Stress Model (Streptozotocin-Induced Mice)

This protocol is for assessing the antioxidant effects of this compound in a chemically-induced model of diabetes and oxidative stress. Note: The specific dosage of this compound for this model was not specified in the reviewed literature abstracts.[3][5] Dose-ranging studies may be required.

Methodology:

  • Animals: Use male C57BL/6J mice.

  • Induction of Diabetes:

    • Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate buffer to induce diabetes.

    • Confirm hyperglycemia (blood glucose > 11.1 mmol/L or 200 mg/dL) 72 hours post-injection.

  • Grouping:

    • Group 1: Normal Control (Vehicle).

    • Group 2: Diabetic Control (STZ + Vehicle).

    • Group 3: Diabetic + this compound (Low Dose - to be determined).

    • Group 4: Diabetic + this compound (High Dose - to be determined).

  • Administration: Administer vehicle or this compound daily for a specified duration (e.g., 4-8 weeks).

  • Terminal Procedures:

    • Collect blood and harvest tissues (e.g., aorta, heart, liver, kidney).

    • Measure markers of oxidative stress in plasma or tissue homogenates:

      • Reactive Oxygen Species (ROS) production.

      • Malondialdehyde (MDA) levels (as a marker of lipid peroxidation).

    • Measure the activity of antioxidant enzymes:

      • Superoxide Dismutase (SOD).

      • Glutathione Peroxidase (GPx).

      • Total Antioxidant Capacity (T-AOC).

  • Molecular Analysis:

    • Use Western blot on tissue lysates (e.g., from the aorta) to measure the expression and activation of proteins in the PKCζ/Nox4 pathway.[3][5]

References

Application Notes and Protocols for the Quantification of Niazirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Niazirin, a bioactive nitrile glycoside found in Moringa oleifera. The protocols outlined below are based on validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

This compound is a significant bioactive compound isolated from Moringa oleifera, a plant renowned for its nutritional and medicinal properties. It has demonstrated various pharmacological activities, including potential antitumor and antimicrobial effects. Accurate and precise quantification of this compound in plant materials and biological matrices is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

Analytical Methods Overview

Two primary analytical techniques have been successfully employed for the quantification of this compound:

  • Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method suitable for routine quality control of Moringa oleifera extracts.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method ideal for the quantification of this compound in complex matrices and for pharmacokinetic studies requiring low detection limits.

Method 1: Quantification of this compound by RP-HPLC-UV

This method is adapted from a validated protocol for the determination of this compound in the leaves, pods, and bark of Moringa oleifera.[1][2][3]

Instrumentation and Chromatographic Conditions
ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column Chromolith RP-18e (4.6 x 100 mm, 5 µm) or equivalent C18 column
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.8) (20:80, v/v)
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • This compound reference standard (>99% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Moringa oleifera plant material (leaves, pods)

Experimental Protocol

1. Preparation of Phosphate Buffer (pH 3.8): a. Dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water to make a 0.05 M solution. b. Adjust the pH to 3.8 using phosphoric acid. c. Filter the buffer through a 0.45 µm membrane filter before use.

2. Preparation of Standard Solutions: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol. b. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve.

3. Preparation of Sample Solutions: a. Air-dry the Moringa oleifera plant material (leaves or pods) and grind it into a fine powder. b. Accurately weigh about 1 g of the powdered sample into a flask. c. Add a suitable volume of 40% ethanol in water (e.g., 25 mL) as the extraction solvent. d. Sonicate the mixture at 30°C for 15 minutes or extract at 60°C for 120 minutes for optimal extraction.[4] e. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

4. Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions in ascending order of concentration to construct a calibration curve. c. Inject the prepared sample solutions. d. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. e. Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary
ParameterValue
Method Precision (RSD) 1.94%[1][3]
This compound Content in Leaves 0.038%[1][3]
This compound Content in Pods 0.033%[1][3]

Method 2: Quantification of this compound by UPLC-MS/MS

This highly sensitive and selective method is suitable for the quantification of this compound in various extracts and biological samples.[5][6][7][8]

Instrumentation and Chromatographic Conditions
ParameterCondition
Instrument Ultra-High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS)
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 35-55% B over 7 minutes
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) Positive Mode: 358.05 → 106.86 (Collision Energy: 25V)[5][6] Negative Mode: 278.1 → 130.8[9]
Internal Standard (IS) Desipramine (MRM Transition: 266.38 → 193.04, Collision Energy: 40V)[5][6] or α-arbutin (MRM Transition: 316.9 → 271.0)[9]
Reagents and Materials
  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard (>99% purity)

  • Desipramine or α-arbutin (Internal Standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade or ultrapure)

  • Moringa oleifera samples or biological matrices (e.g., rat plasma)

Experimental Protocol

1. Preparation of Standard and IS Solutions: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) and the internal standard in methanol. b. Prepare working standard solutions containing this compound at various concentrations and a fixed concentration of the internal standard by diluting the stock solutions with methanol.

2. Sample Preparation (from Plant Material): a. Prepare extracts as described in the HPLC method. b. Dilute the filtered extract with methanol to a concentration within the linear range of the method. c. Add the internal standard to the diluted extract. d. Filter the final solution using a 0.2 µm PTFE syringe filter before injection.

3. Sample Preparation (from Rat Plasma): [9] a. To a 50 µL plasma sample, add the internal standard solution. b. Precipitate proteins by adding a suitable volume of acetonitrile. c. Vortex the mixture and then centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.

4. UPLC-MS/MS Analysis: a. Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions. b. Inject the calibration standards to establish a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. c. Inject the prepared samples. d. Quantify this compound in the samples using the constructed calibration curve.

Quantitative Data Summary
ParameterValue
Linearity Range 0.05 - 100 µg/mL[5][6]
Limit of Detection (LOD) 0.02 µg/mL[5][6]
Limit of Quantification (LOQ) 0.05 µg/mL[5][6]
Intra-day Precision (%RSD) 3.32 - 9.96%[5]
Inter-day Precision (%RSD) 1.26 - 6.84%[5]
Accuracy (% Recovery) 95.8 - 104.2%[5]
Extraction Recovery (Plasma) 87.92 - 91.82%[9]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_quantification Data Analysis plant_material Moringa Oleifera (Leaves/Pods) grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 40% Ethanol) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc RP-HPLC-UV Analysis filtration->hplc HPLC uplc_ms UPLC-MS/MS Analysis filtration->uplc_ms UPLC-MS/MS calibration Calibration Curve Construction hplc->calibration uplc_ms->calibration quantification This compound Quantification calibration->quantification

Caption: General experimental workflow for the quantification of this compound.

Signaling Pathway of this compound in Attenuating Oxidative Stress

This compound has been shown to attenuate high glucose-induced oxidative stress through the PKCζ/Nox4 pathway.[10]

signaling_pathway High_Glucose High Glucose PKCz PKCζ Activation (Thr410 phosphorylation) High_Glucose->PKCz Nox4 Nox4 Expression PKCz->Nox4 ROS Reactive Oxygen Species (ROS) Production Nox4->ROS Oxidative_Stress Oxidative Stress & Atherosclerosis ROS->Oxidative_Stress This compound This compound This compound->PKCz Inhibits This compound->Nox4 Inhibits

Caption: this compound's inhibitory effect on the PKCζ/Nox4 signaling pathway.

References

Niazirin as a Potential Antioxidant Supplement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niazirin, a nitrile glycoside isolated from Moringa oleifera, has demonstrated significant potential as a natural antioxidant. This document provides a summary of the current research, focusing on its antioxidant properties and proposed mechanisms of action. Detailed protocols for key in vitro and in vivo assays are provided to enable further investigation and validation of this compound as a potential therapeutic agent or supplement for conditions associated with oxidative stress.

In Vitro Antioxidant Activity of this compound

This compound has been evaluated for its free radical scavenging and reducing capabilities using several standard in vitro antioxidant assays. The following table summarizes the reported findings.

Data Presentation

AssayPrincipleResultsReference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change.This compound demonstrates good free radical scavenging activity.[1]Wang et al.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), resulting in a loss of color.This compound shows notable ABTS radical scavenging capacity.[1]Wang et al.
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.This compound exhibits ferric reducing power, indicating its ability to donate electrons.[1]Wang et al.

In Vivo Antioxidant Effects of this compound

The antioxidant potential of this compound has been investigated in a streptozotocin-induced mouse model of hyperglycemia, a condition known to increase oxidative stress.

Data Presentation

BiomarkerMethod of MeasurementEffect of this compound TreatmentReference
Malondialdehyde (MDA) Thiobarbituric Acid Reactive Substances (TBARS) assayDecreased levels of MDA, an indicator of lipid peroxidation.[1]Wang et al.
Total Antioxidant Capacity (T-AOC) Commercial Assay KitIncreased total antioxidant capacity in tissues.[1]Wang et al.
Superoxide Dismutase (SOD) Enzyme Activity AssayIncreased activity of SOD, a key antioxidant enzyme.[1]Wang et al.
Glutathione Peroxidase (GPx) Enzyme Activity AssayIncreased activity of GPx, another critical antioxidant enzyme.[1]Wang et al.

Mechanism of Action: The PKCζ/Nox4 Signaling Pathway

Research suggests that this compound exerts its antioxidant effects by modulating the Protein Kinase C zeta (PKCζ) and NADPH oxidase 4 (Nox4) signaling pathway.[1][2] In hyperglycemic conditions, the activation of PKCζ leads to the upregulation of Nox4, a major source of reactive oxygen species (ROS). This compound has been shown to inhibit the phosphorylation of PKCζ, thereby downregulating Nox4 expression and reducing ROS production.[1][2]

G cluster_0 Hyperglycemia-Induced Oxidative Stress cluster_1 This compound Intervention High_Glucose High Glucose PKCz_activation PKCζ Activation (Phosphorylation) High_Glucose->PKCz_activation Nox4_expression Increased Nox4 Expression PKCz_activation->Nox4_expression PKCz_inhibition Inhibition of PKCζ Phosphorylation ROS_production Increased ROS Production Nox4_expression->ROS_production Oxidative_Stress Oxidative Stress & Cellular Damage ROS_production->Oxidative_Stress This compound This compound This compound->PKCz_inhibition Nox4_downregulation Decreased Nox4 Expression PKCz_inhibition->Nox4_downregulation ROS_reduction Decreased ROS Production Nox4_downregulation->ROS_reduction Protection Protection Against Oxidative Damage ROS_reduction->Protection G cluster_0 Sample Preparation cluster_1 Assay Execution cluster_2 Data Analysis Prep Prepare this compound solutions of varying concentrations DPPH DPPH Assay Prep->DPPH ABTS ABTS Assay Prep->ABTS FRAP FRAP Assay Prep->FRAP Measure Measure Absorbance (Spectrophotometry) DPPH->Measure ABTS->Measure FRAP->Measure Calculate Calculate % Inhibition or Reducing Power Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 G cluster_0 Model Induction cluster_1 Treatment cluster_2 Sample Collection cluster_3 Biochemical Analysis cluster_4 Data Interpretation Induction Induce Hyperglycemia in Mice (e.g., with Streptozotocin) Treatment Administer this compound or Vehicle (Control) Induction->Treatment Collection Collect Blood and Tissues Treatment->Collection MDA MDA Assay Collection->MDA SOD SOD Assay Collection->SOD GPx GPx Assay Collection->GPx Analysis Compare Biomarker Levels between Groups MDA->Analysis SOD->Analysis GPx->Analysis

References

Application of Niazirin in Diabetes Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niazirin, a phenolic glycoside isolated from Moringa oleifera, has emerged as a promising natural compound in the field of diabetes research.[1][2] Its therapeutic potential lies in its ability to mitigate key pathological processes associated with diabetes, including oxidative stress, insulin resistance, and hyperglycemia.[1][3][4] This document provides detailed application notes and protocols for researchers investigating the antidiabetic properties of this compound, focusing on its mechanism of action involving the PKCζ/Nox4 and AMPK signaling pathways.

Mechanism of Action

This compound exerts its antidiabetic effects through a multi-pronged approach:

  • Attenuation of Oxidative Stress via the PKCζ/Nox4 Pathway: In hyperglycemic conditions, elevated glucose levels can lead to the activation of Protein Kinase C zeta (PKCζ). This, in turn, upregulates NADPH oxidase 4 (Nox4), a significant source of reactive oxygen species (ROS).[1][2] The excessive production of ROS contributes to cellular damage and the development of diabetic complications. This compound has been shown to inhibit the high-glucose-induced activation of PKCζ, thereby downregulating Nox4 expression and reducing ROS production.[1][2] This antioxidant activity helps protect vascular smooth muscle cells (VSMCs) from hyperglycemia-induced proliferation, a key event in the pathogenesis of atherosclerosis, a common diabetic complication.[1][2]

  • Improvement of Insulin Sensitivity through AMPK Activation: this compound has been identified as a potential AMP-activated protein kinase (AMPK) agonist.[4] AMPK is a crucial regulator of cellular energy homeostasis. Its activation can improve insulin sensitivity, enhance glucose uptake and utilization, and suppress hepatic gluconeogenesis.[4][5] By activating AMPK, this compound helps to alleviate insulin resistance, a hallmark of type 2 diabetes, and improve overall glucose and lipid metabolism.[4]

Key Applications in Diabetes Research

  • Investigating the prevention of diabetic vascular complications: this compound's ability to inhibit high-glucose-induced VSMC proliferation and reduce oxidative stress makes it a valuable tool for studying the prevention of diabetic atherosclerosis.[1][2]

  • Exploring novel therapeutics for insulin resistance: As an AMPK agonist, this compound can be used in studies aimed at developing new treatments for type 2 diabetes by targeting insulin resistance.[4]

  • Evaluating natural compounds for the management of hyperglycemia: Research on this compound contributes to the growing body of evidence supporting the use of natural products in managing diabetes.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound in diabetes models.

Table 1: In Vitro Effects of this compound on High-Glucose-Induced Vascular Smooth Muscle Cells (VSMCs)

ParameterControlHigh Glucose (HG)HG + this compound (Low Dose)HG + this compound (High Dose)
Cell Viability (%) 100IncreasedSignificantly Reduced vs. HGSignificantly Reduced vs. HG
ROS Production (%) 100Significantly IncreasedSignificantly Decreased vs. HGSignificantly Decreased vs. HG
p-PKCζ/PKCζ Ratio BaselineSignificantly IncreasedSignificantly Decreased vs. HGSignificantly Decreased vs. HG
Nox4 Protein Expression (%) 100Significantly IncreasedSignificantly Decreased vs. HGSignificantly Decreased vs. HG
SOD Activity (U/mg protein) NormalSignificantly DecreasedSignificantly Increased vs. HGSignificantly Increased vs. HG
MDA Levels (nmol/mg protein) NormalSignificantly IncreasedSignificantly Decreased vs. HGSignificantly Decreased vs. HG

Data are expressed as mean ± SD. "Significantly" indicates a p-value < 0.05. Specific dosage and numerical values should be referenced from the original publications.

Table 2: In Vivo Effects of this compound in Diabetic Animal Models (STZ-induced and db/db mice)

ParameterControlDiabetic ModelDiabetic Model + this compound (10 mg/kg)Diabetic Model + this compound (20 mg/kg)
Fasting Blood Glucose (mg/dL) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Plasma Insulin (ng/mL) NormalAltered (model dependent)Improved towards normalImproved towards normal
HOMA-IR NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Body Weight (g) Normal GainAltered (model dependent)NormalizedNormalized
Aortic p-PKCζ/PKCζ Ratio BaselineSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Aortic Nox4 Expression (%) 100Significantly IncreasedSignificantly DecreasedSignificantly Decreased
Serum SOD Activity (U/mL) NormalSignificantly DecreasedSignificantly IncreasedSignificantly Increased
Serum MDA Levels (nmol/mL) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased

Data are expressed as mean ± SD. "Significantly" indicates a p-value < 0.05. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. Specific animal models, duration of treatment, and numerical values should be referenced from the original publications.

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound on High-Glucose-Induced Vascular Smooth Muscle Cells (VSMCs)

1. Cell Culture and Treatment:

  • Culture primary rat aortic VSMCs in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
  • Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis).
  • Once cells reach 70-80% confluency, starve them in serum-free DMEM for 24 hours.
  • Treat cells with one of the following for 24-48 hours:
  • Normal glucose (NG): 5.5 mM glucose.
  • High glucose (HG): 25 mM glucose.
  • HG + this compound: 25 mM glucose with varying concentrations of this compound (e.g., 10, 25, 50 µM).
  • Mannitol control: 5.5 mM glucose + 19.5 mM mannitol (to control for osmotic effects).

2. Cell Viability Assay (MTT Assay):

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 490 nm using a microplate reader.

3. Measurement of Intracellular ROS (DCF-DA Assay):

  • After treatment, wash the cells with PBS.
  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in serum-free medium for 30 minutes at 37°C in the dark.
  • Wash the cells three times with PBS.
  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 488 nm and emission at 525 nm.

4. Western Blot Analysis:

  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA protein assay kit.
  • Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
  • Anti-PKCζ (1:1000)
  • Anti-phospho-PKCζ (Thr410) (1:1000)
  • Anti-Nox4 (1:1000)
  • Anti-AMPKα (1:1000)
  • Anti-phospho-AMPKα (Thr172) (1:1000)
  • Anti-β-actin (1:5000, as a loading control)
  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Quantify the band intensity using image analysis software.

Protocol 2: In Vivo Analysis of this compound in a Streptozotocin (STZ)-Induced Diabetic Mouse Model

1. Animal Model Induction:

  • Use male C57BL/6J mice (8-10 weeks old).
  • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg body weight) dissolved in cold citrate buffer (0.1 M, pH 4.5).
  • Monitor blood glucose levels from the tail vein 72 hours after STZ injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.

2. This compound Administration:

  • Divide the diabetic mice into groups:
  • Diabetic control (vehicle).
  • This compound-treated (e.g., 10 mg/kg/day, oral gavage).
  • This compound-treated (e.g., 20 mg/kg/day, oral gavage).
  • Include a non-diabetic control group receiving the vehicle.
  • Administer this compound or vehicle daily for a specified period (e.g., 4-8 weeks).

3. Monitoring and Sample Collection:

  • Monitor body weight and food/water intake weekly.
  • Measure fasting blood glucose levels weekly.
  • At the end of the treatment period, collect blood samples for biochemical analysis (insulin, lipids, etc.).
  • Euthanize the mice and harvest tissues (e.g., aorta, liver, pancreas) for western blot and histological analysis.

4. Biochemical Analysis:

  • Measure serum levels of insulin, triglycerides, total cholesterol, SOD, and MDA using commercially available ELISA or colorimetric assay kits according to the manufacturer's instructions.
  • Calculate the HOMA-IR index: [fasting insulin (µU/mL) × fasting glucose (mmol/L)] / 22.5.

Mandatory Visualizations

G cluster_0 Hyperglycemia cluster_1 Cellular Signaling cluster_2 This compound Intervention cluster_3 Pathological Outcome High_Glucose High Glucose PKCz PKCζ Activation High_Glucose->PKCz Nox4 Nox4 Upregulation PKCz->Nox4 ROS ROS Production Nox4->ROS VSMC_Proliferation VSMC Proliferation ROS->VSMC_Proliferation This compound This compound This compound->PKCz Inhibits Atherosclerosis Atherosclerosis VSMC_Proliferation->Atherosclerosis

Caption: this compound inhibits the PKCζ/Nox4 pathway.

G cluster_0 Metabolic State cluster_1 Cellular Signaling cluster_2 This compound Intervention cluster_3 Physiological Outcome Insulin_Resistance Insulin Resistance AMPK AMPK Insulin_Resistance->AMPK Leads to low activation Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Reduced_Hyperglycemia Reduced Hyperglycemia Glucose_Uptake->Reduced_Hyperglycemia Gluconeogenesis->Reduced_Hyperglycemia This compound This compound This compound->AMPK Activates Improved_Sensitivity Improved Insulin Sensitivity Reduced_Hyperglycemia->Improved_Sensitivity

Caption: this compound activates the AMPK signaling pathway.

G cluster_0 In Vitro Workflow cluster_1 Assays A1 Culture VSMCs A2 Starve Cells A1->A2 A3 Treat with High Glucose +/- this compound A2->A3 A4 Perform Assays A3->A4 B1 MTT (Viability) A4->B1 B2 DCF-DA (ROS) A4->B2 B3 Western Blot (Protein Expression) A4->B3

Caption: In vitro experimental workflow.

References

Application Notes and Protocols for Niazirin in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niazirin, a nitrile glycoside isolated from Moringa oleifera, has garnered attention for its significant antioxidant and anti-inflammatory properties.[1][2] While direct research on this compound in the context of neurodegenerative diseases is emerging, its demonstrated mechanisms of action present a compelling case for its investigation as a potential therapeutic agent and research tool in conditions such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). These diseases share common pathological hallmarks, including oxidative stress, neuroinflammation, and protein aggregation, which this compound may favorably modulate.[3][4]

These application notes provide a comprehensive overview of proposed experimental designs and protocols for utilizing this compound to study neurodegenerative pathways. The methodologies are based on established techniques in the field and are intended to serve as a foundational guide for researchers.

Mechanism of Action

This compound's primary therapeutic potential in neurodegeneration is attributed to its ability to counteract oxidative stress and inflammation. It has been shown to exhibit free radical scavenging activity and to modulate key signaling pathways involved in cellular stress responses.[1][2]

Antioxidant Effects: this compound has been demonstrated to decrease the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1][2] Concurrently, it can enhance the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[1][2] This activity is partly mediated through the inhibition of the PKCζ/Nox4 pathway, a significant source of ROS in pathological conditions.[1][2]

Anti-inflammatory Effects: While direct studies on this compound's anti-inflammatory effects in neuronal cells are limited, related compounds from Moringa oleifera have shown potent anti-inflammatory activity.[5] The general mechanisms of flavonoids and related compounds involve the downregulation of pro-inflammatory cytokines and the inhibition of inflammatory signaling cascades like the NF-κB pathway.[6][7]

Proposed Applications in Neurodegenerative Disease Research

Based on its known bioactivities, this compound can be employed in various experimental models to investigate its neuroprotective potential:

  • Alzheimer's Disease (AD): To study the effect of this compound on amyloid-beta (Aβ)-induced cytotoxicity, oxidative stress, and neuroinflammation in neuronal cell cultures and animal models of AD.[8][9][10]

  • Parkinson's Disease (PD): To investigate the protective effects of this compound against neurotoxin-induced (e.g., MPTP, 6-OHDA) dopaminergic neuron loss and motor deficits in cellular and animal models of PD.[5][11][12][13]

  • Huntington's Disease (HD): To explore the potential of this compound to mitigate neurobehavioral and biochemical alterations in animal models of HD induced by toxins like 3-nitropropionic acid (3-NP).[14][15][16]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from the proposed experiments to assess the efficacy of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

ParameterCell LineToxin/StressorThis compound Concentration (µM)Result
IC50 (µM) SH-SY5YAβ (1-42)1050% inhibition of cytotoxicity
EC50 (µM) PC126-OHDA550% effective concentration for neuroprotection
ROS Reduction (%) BV-2 MicrogliaLPS2060% reduction in intracellular ROS
TNF-α Inhibition (%) BV-2 MicrogliaLPS2075% inhibition of TNF-α release

Table 2: In Vivo Neuroprotective Effects of this compound in Animal Models

Animal ModelNeurotoxinThis compound Dose (mg/kg)Behavioral OutcomeBiomarker Change
AD Mouse Model Aβ infusion50Improved spatial memory in Morris Water Maze40% reduction in hippocampal Aβ plaques
PD Rat Model 6-OHDA10050% improvement in motor function (rotarod test)60% preservation of dopaminergic neurons in substantia nigra
HD Rat Model 3-NP50Reduced clasping behavior and improved locomotor activity30% increase in striatal dopamine levels

Experimental Protocols

In Vitro Protocols

1. Assessment of Neuroprotection against Aβ-induced Cytotoxicity in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 2 hours.

    • Induce cytotoxicity by adding oligomeric Aβ (1-42) to a final concentration of 10 µM.

    • Incubate for an additional 24 hours.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

2. Measurement of Intracellular ROS in LPS-stimulated BV-2 Microglia

  • Cell Culture: Culture murine microglial BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • Seed cells in a black 96-well plate at a density of 2 x 10^4 cells/well.

    • Pre-treat with this compound (e.g., 5, 10, 20 µM) for 1 hour.

    • Stimulate with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • DCFH-DA Assay:

    • Wash the cells with PBS.

    • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

    • Wash with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

In Vivo Protocol

1. Evaluation of this compound in a 3-Nitropropionic Acid (3-NP) Induced Huntington's Disease Rat Model[14][15]

  • Animals: Use male Wistar rats (200-250 g). House them under standard laboratory conditions with free access to food and water.

  • Experimental Groups (n=8 per group):

    • Control: Vehicle (e.g., saline) administration.

    • 3-NP: Intraperitoneal (i.p.) injection of 3-NP (20 mg/kg) for 4 consecutive days.

    • This compound + 3-NP: Oral administration of this compound (50 mg/kg) twice daily for 4 days, 30 minutes before and 6 hours after each 3-NP injection.

    • This compound alone: Oral administration of this compound (50 mg/kg) twice daily for 4 days.

  • Behavioral Assessment (on day 5):

    • Locomotor Activity: Assess spontaneous locomotor activity in an open field test for 10 minutes.

    • Motor Coordination: Evaluate motor coordination and balance using a rotarod test.

  • Biochemical Analysis (post-euthanasia on day 5):

    • Euthanize the rats and dissect the striatum.

    • Homogenize the tissue for analysis.

    • Monoamine Oxidase (MAO) Activity: Measure MAO activity using a commercially available kit.

    • Serotonin (5-HT) Levels: Quantify 5-HT levels using HPLC with electrochemical detection.

  • Immunohistochemistry:

    • Perfuse a subset of rats with 4% paraformaldehyde.

    • Collect the brains and prepare coronal sections.

    • Perform immunostaining for Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis.

Visualizations

Niazirin_Signaling_Pathway cluster_stress Cellular Stressor (e.g., Aβ, 6-OHDA, LPS) cluster_this compound This compound Intervention cluster_pathways Intracellular Signaling cluster_outcome Cellular Outcome Stressor Neurotoxic Insult PKC PKCζ Activation Stressor->PKC activates Inflammation Neuroinflammation (↑ TNF-α, IL-1β) Stressor->Inflammation triggers This compound This compound This compound->PKC inhibits Antioxidants Endogenous Antioxidants (↑ SOD, GPx) This compound->Antioxidants promotes Nox4 Nox4 Expression PKC->Nox4 induces ROS ROS Production Nox4->ROS generates ROS->Inflammation Neuroprotection Neuroprotection (↑ Cell Viability) ROS->Neuroprotection inhibits Inflammation->Neuroprotection inhibits Antioxidants->ROS scavenges Antioxidants->Neuroprotection promotes

Caption: Proposed signaling pathway of this compound's neuroprotective effects.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation CellCulture Neuronal/Microglial Cell Culture (e.g., SH-SY5Y, BV-2) NiazirinTreat This compound Pre-treatment CellCulture->NiazirinTreat Toxin Induce Neurotoxicity (e.g., Aβ, LPS) NiazirinTreat->Toxin Assays Assess Viability, ROS, Cytokines Toxin->Assays DataAnalysis Statistical Analysis of Quantitative Data Assays->DataAnalysis AnimalModel Neurodegenerative Disease Animal Model (e.g., 3-NP induced HD) NiazirinAdmin This compound Administration AnimalModel->NiazirinAdmin Behavior Behavioral Testing (e.g., Open Field, Rotarod) NiazirinAdmin->Behavior PostMortem Post-mortem Analysis (Biochemistry, Histology) Behavior->PostMortem PostMortem->DataAnalysis Conclusion Elucidation of Neuroprotective Mechanism DataAnalysis->Conclusion

Caption: General experimental workflow for studying this compound.

Conclusion

This compound presents a promising natural compound for the investigation of neurodegenerative diseases due to its potent antioxidant and potential anti-inflammatory properties. The application notes and protocols provided herein offer a framework for researchers to explore the therapeutic utility of this compound in various models of neurodegeneration. Further studies are warranted to fully elucidate its mechanisms of action and to validate its efficacy in preclinical and potentially clinical settings.

References

Niazirin as a Bioenhancer for Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One promising approach is the use of bioenhancers, compounds that increase the efficacy of drugs. Niazirin, a nitrile glycoside isolated from Moringa oleifera, has emerged as a potential bioenhancer with the ability to potentiate the activity of conventional antibiotics against multidrug-resistant bacteria.

This document provides detailed application notes and protocols for researchers investigating this compound as a bioenhancer. It outlines its mechanism of action, presents a framework for quantifying its synergistic effects with antibiotics, and offers detailed methodologies for key in vitro experiments.

Mechanism of Action

This compound's primary mechanism as a bioenhancer is the inhibition of bacterial efflux pumps.[1] Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration and conferring resistance. By inhibiting these pumps, this compound effectively increases the intracellular accumulation of the co-administered antibiotic, restoring its ability to reach its target and exert its antimicrobial effect.

Studies have indicated that this compound can downregulate the expression of specific efflux pump genes, such as acrB and yojI, in multidrug-resistant Escherichia coli.[1] This targeted action on key resistance determinants makes this compound a compelling candidate for combination therapy.

Data Presentation: Quantifying the Bioenhancing Effect of this compound

A systematic approach to quantifying the synergistic interaction between this compound and an antibiotic is crucial for its evaluation as a bioenhancer. The following tables provide a template for presenting such quantitative data, based on established methodologies like the checkerboard assay.

Table 1: Minimum Inhibitory Concentrations (MICs) of an Antibiotic in the Presence and Absence of this compound against Multidrug-Resistant E. coli

AntibioticThis compound Concentration (µg/mL)MIC (µg/mL)Fold Reduction in MIC
Tetracycline0256-
Tetracycline101616
Ampicillin0512-
Ampicillin10648
Ciprofloxacin0128-
Ciprofloxacin10324

Note: The above values are illustrative and should be replaced with experimental data.

Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with Various Antibiotics against Multidrug-Resistant E. coli

AntibioticThis compound Concentration (µg/mL) at which FIC was calculatedMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of this compound Alone (µg/mL)MIC of this compound in Combination (µg/mL)FIC of Antibiotic (A)FIC of this compound (B)FIC Index (FICI = FIC A + FIC B)Interpretation
Tetracycline1025616>1024100.0625<0.01<0.0725Synergy
Ampicillin1051264>1024100.125<0.01<0.135Synergy
Ciprofloxacin1012832>1024100.25<0.01<0.26Synergy

Note: The above values are illustrative and should be replaced with experimental data. An FICI of ≤ 0.5 is generally considered synergistic.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of this compound's bioenhancing properties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., multidrug-resistant E. coli)

  • Mueller-Hinton Broth (MHB)

  • Antibiotic stock solution

  • This compound stock solution

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test organism into MHB and incubate at 37°C until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Prepare Antibiotic and this compound Dilutions:

    • Prepare serial two-fold dilutions of the antibiotic and this compound in MHB in separate tubes.

    • For combination studies, prepare serial dilutions of the antibiotic in MHB containing a fixed sub-inhibitory concentration of this compound.

  • Plate Setup:

    • Add 100 µL of MHB to each well of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound (antibiotic alone or in combination with this compound) to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

    • The final volume in each well will be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the compound concentrations by a factor of two.

    • Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to systematically evaluate the interaction between two antimicrobial agents.

Materials:

  • Same as for MIC determination.

Procedure:

  • Prepare Inoculum: Prepare the bacterial inoculum as described in the MIC protocol.

  • Plate Setup:

    • Add 50 µL of MHB to each well of a 96-well plate.

    • Prepare two-fold serial dilutions of Antibiotic A horizontally along the x-axis of the plate.

    • Prepare two-fold serial dilutions of this compound (Compound B) vertically along the y-axis of the plate.

    • This creates a matrix of wells containing various combinations of concentrations of the two agents.

    • The final volume in each well after adding the compounds should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each compound alone and in combination.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC A = MIC of A in combination / MIC of A alone

      • FIC B = MIC of B in combination / MIC of B alone

    • Calculate the FIC Index (FICI): FICI = FIC A + FIC B

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism

Protocol 3: Efflux Pump Inhibition Assay using Ethidium Bromide

This assay assesses the ability of a compound to inhibit efflux pumps by measuring the intracellular accumulation of a fluorescent substrate, ethidium bromide (EtBr).

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose solution

  • This compound solution

  • Known efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP) as a positive control

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare Bacterial Cells:

    • Grow the bacterial culture to the mid-log phase.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • Assay Setup:

    • In a 96-well black microplate, add the bacterial cell suspension.

    • Add this compound at various concentrations to the respective wells. Include wells with no inhibitor (negative control) and wells with the positive control inhibitor (CCCP).

    • Equilibrate the plate at room temperature for a few minutes.

  • Initiate Efflux:

    • Add glucose to all wells to energize the efflux pumps.

    • Immediately add EtBr to all wells to a final concentration that is a known substrate for the target efflux pumps.

  • Measure Fluorescence:

    • Immediately begin measuring the fluorescence intensity over time using a fluorometer (e.g., excitation at 530 nm and emission at 590 nm).

    • Record fluorescence readings at regular intervals (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • A lower rate of decrease in fluorescence in the presence of this compound compared to the negative control indicates inhibition of EtBr efflux.

Visualizations

Signaling Pathway: this compound's Inhibition of Efflux Pumps

Caption: this compound inhibits bacterial efflux pumps through gene downregulation and direct inhibition.

Experimental Workflow: Evaluation of this compound as a Bioenhancer

Niazirin_Evaluation_Workflow cluster_preliminary Preliminary Screening cluster_synergy Synergy Assessment cluster_mechanism Mechanism of Action MIC_this compound Determine MIC of this compound alone (Assess intrinsic antibacterial activity) Checkerboard Checkerboard Assay (this compound + Antibiotic) MIC_this compound->Checkerboard MIC_Antibiotic Determine MIC of Antibiotic alone MIC_Antibiotic->Checkerboard FICI Calculate FIC Index Checkerboard->FICI Efflux_Assay Efflux Pump Inhibition Assay (e.g., Ethidium Bromide uptake) FICI->Efflux_Assay If Synergy Observed Gene_Expression Gene Expression Analysis (RT-qPCR for efflux pump genes) FICI->Gene_Expression If Synergy Observed

Caption: Workflow for evaluating this compound's bioenhancing potential.

Logical Relationship: this compound's Impact on Antibiotic Efficacy

Niazirin_Impact_Logic This compound This compound Efflux_Inhibition Efflux Pump Inhibition This compound->Efflux_Inhibition Antibiotic_Accumulation Increased Intracellular Antibiotic Concentration Efflux_Inhibition->Antibiotic_Accumulation Target_Binding Enhanced Binding to Bacterial Target Antibiotic_Accumulation->Target_Binding Bacterial_Death Increased Bacterial Cell Death Target_Binding->Bacterial_Death MIC_Reduction Reduced Antibiotic MIC Bacterial_Death->MIC_Reduction Overcome_Resistance Overcoming Antibiotic Resistance MIC_Reduction->Overcome_Resistance

Caption: Logical flow of this compound's bioenhancing effect on antibiotics.

References

Troubleshooting & Optimization

Niazirin Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the extraction of Niazirin from Moringa oleifera.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a nitrile glycoside, a bioactive compound with potential therapeutic properties, including antioxidant and anti-diabetic effects.[1][2][3][4] The primary natural source of this compound is the plant Moringa oleifera, where it can be found in the leaves, seeds, and pods.[5][6][7][8]

Q2: Which part of the Moringa oleifera plant has the highest concentration of this compound?

Studies have shown that the seeds of Moringa oleifera contain a significantly higher concentration of this compound compared to the leaves. One study reported that seeds contain approximately double the amount of this compound found in the leaves.[6][9] However, leaves are also a viable source and may be more readily available.[7][10]

Q3: What are the common methods for extracting this compound?

Common methods for this compound extraction include conventional solvent extraction techniques like maceration and Soxhlet extraction, as well as modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[11] For purification, chromatographic methods like Fast Centrifugal Partition Chromatography (FCPC) are effective.[5][12]

Q4: How can I improve the yield of my this compound extraction?

To improve the yield, it is crucial to optimize several factors, including the choice of solvent, extraction temperature, extraction time, and the particle size of the plant material.[8][13] The use of advanced extraction techniques like UAE and MAE can also significantly enhance extraction efficiency.[11][14][15][16][17][18][19]

Q5: What are the potential challenges and how can I troubleshoot them?

Common challenges include low yield, co-extraction of impurities, and degradation of the target compound. Please refer to our detailed troubleshooting guide below for specific issues and solutions.

Troubleshooting Guide

Issue 1: Low this compound Yield
Possible Cause Troubleshooting Steps
Inappropriate Solvent This compound is a polar compound. Use polar solvents for extraction. A 40% ethanol-water solution has been shown to be effective for extracting this compound from Moringa oleifera pods.[10] For leaves and seeds, 70% ethanol has been used successfully in cold maceration.[6] The polarity of the solvent significantly impacts the extraction of bioactive compounds.[13]
Suboptimal Temperature Temperature plays a critical role in extraction efficiency. For a 40% ethanol-water extraction from pods, an optimal temperature of 60°C has been reported.[10] Be aware that excessively high temperatures can lead to the degradation of thermolabile compounds.
Incorrect Extraction Time The duration of the extraction process should be optimized. For the 40% ethanol-water extraction at 60°C, a 120-minute extraction time was found to be ideal.[10] For cold maceration with 70% ethanol, a longer duration of 3 cycles, each for an average of 5 days, has been reported.[6]
Large Particle Size The surface area of the plant material is a key factor. Ensure the plant material is finely ground to a small particle size to increase the contact area between the material and the solvent, which can improve extraction efficiency.[8][13]
Inefficient Extraction Method Conventional methods like maceration can be time-consuming and less efficient. Consider using modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[11][14][15][16][17][18][19]
Issue 2: Presence of Impurities in the Extract
Possible Cause Troubleshooting Steps
Co-extraction of other compounds Moringa oleifera contains a wide range of phytochemicals that can be co-extracted with this compound.[20]
Initial Defatting For extracts from seeds, which have a high oil content, a preliminary defatting step with a non-polar solvent like hexane is recommended before the main extraction.[5]
Liquid-Liquid Fractionation After the initial extraction, perform liquid-liquid fractionation to separate compounds based on their polarity. A common sequence is to partition the aqueous extract with solvents of increasing polarity, such as petroleum ether, methylene chloride, ethyl acetate, and n-butanol.[6] this compound is typically found in the more polar fractions.
Chromatographic Purification For high-purity this compound, chromatographic techniques are essential. Fast Centrifugal Partition Chromatography (FCPC) has been successfully used to obtain this compound with over 94% purity.[5][12] Column chromatography over silica gel or other stationary phases is also a common purification method.

Quantitative Data on this compound Extraction

The following tables summarize quantitative data from various studies to help you compare different extraction parameters and expected yields.

Table 1: this compound Content in Different Parts of Moringa oleifera

Plant PartThis compound Content (mg/100g)Reference
Leaves38[7][10]
Pods33[7][10]
Seeds620[6][9]

Table 2: Optimization of Conventional Extraction from Moringa oleifera Pods

SolventTemperature (°C)Time (min)This compound Yield (mg/100g)Reference
40% Ethanol-Water6012032[10]
40% Ethanol-Water40120~28[10]
40% Ethanol-Water90120~25[10]
40% Ethanol-Water120120~22[10]
20% Ethanol-Water60120~27[10]
60% Ethanol-Water60120~29[10]
80% Ethanol-Water60120~26[10]

Table 3: Yield from Preparative Fast Centrifugal Partition Chromatography (FCPC)

Starting MaterialAmount of Crude Extract (g)Yield of this compound (mg)Purity (%)Recovery (%)Reference
Chloroform extract of Moringa oleifera pods17094.8>94[5][12]

Experimental Protocols

Protocol 1: Optimized Conventional Extraction from Moringa oleifera Pods

This protocol is based on the optimization study by Shanker et al. (2007).[10]

  • Preparation of Plant Material: Air-dry the Moringa oleifera pods and grind them into a fine powder.

  • Extraction:

    • Mix the powdered pod material with a 40% ethanol-water solution.

    • Heat the mixture to 60°C.

    • Maintain the extraction for 120 minutes with continuous stirring.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant material.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Analysis:

    • Quantify the this compound content in the crude extract using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Cold Maceration and Fractionation of Moringa oleifera Seeds and Leaves

This protocol is adapted from the method described by Abdelsayed et al. (2021).[6]

  • Preparation of Plant Material: Dry and powder the Moringa oleifera seeds or leaves.

  • Extraction:

    • Perform exhaustive extraction of the powdered material with 70% ethanol using cold maceration.

    • Carry out the maceration in three cycles, with each cycle lasting for an average of 5 days.

  • Concentration:

    • Combine the alcoholic extracts from the three cycles.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a semi-solid residue.

  • Liquid-Liquid Fractionation:

    • Suspend the dried extract in distilled water.

    • Successively partition the aqueous suspension with solvents of increasing polarity:

      • Petroleum ether (to remove non-polar compounds)

      • Methylene chloride

      • Ethyl acetate

      • n-butanol

    • Collect each fraction and evaporate the solvent to obtain the respective dried fractions for further analysis and purification.

Visualizations

This compound Extraction and Purification Workflow

ExtractionWorkflow Start Moringa oleifera (Leaves, Pods, or Seeds) Grinding Grinding and Powdering Start->Grinding Extraction Solvent Extraction (e.g., 40-70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Fractionation Liquid-Liquid Fractionation (Optional, for purification) CrudeExtract->Fractionation Purification Chromatographic Purification (e.g., FCPC, Column Chromatography) Fractionation->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low this compound Yield

TroubleshootingYield LowYield Low this compound Yield CheckSolvent Check Solvent Polarity (Is it appropriate for this compound?) LowYield->CheckSolvent CheckTemp Check Extraction Temperature (Is it optimal and not causing degradation?) LowYield->CheckTemp CheckTime Check Extraction Time (Is it sufficient for complete extraction?) LowYield->CheckTime CheckParticleSize Check Particle Size (Is the material finely ground?) LowYield->CheckParticleSize ConsiderMethod Consider a More Efficient Method (e.g., UAE, MAE) CheckParticleSize->ConsiderMethod SignalingPathway HighGlucose High Glucose PKCz PKCζ Activation HighGlucose->PKCz Nox4 Nox4 Expression PKCz->Nox4 ROS Increased ROS Production Nox4->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress This compound This compound This compound->PKCz This compound->Nox4

References

Technical Support Center: Overcoming Niazirin Solubility Challenges in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility issues encountered when working with Niazirin. By following these recommendations, users can ensure accurate and reproducible results in their downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: For initial stock solutions, methanol is a commonly used solvent.[1][2][3] Dimethyl sulfoxide (DMSO) is also a viable option for creating highly concentrated stock solutions. When preparing for HPLC analysis, a mixture of 0.1% acetate buffer and acetonitrile (e.g., in a 65:35 ratio) adjusted to pH 5.0 has been used successfully for the related compound, Niaziridin, and involved sonication to ensure complete dissolution.[4]

Q2: I observed precipitation when diluting my this compound stock solution into an aqueous buffer for my assay. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue when the primary stock is in a pure organic solvent. Here are several troubleshooting steps:

  • Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Use an intermediate dilution step: Instead of diluting directly into the final aqueous buffer, try a serial dilution, gradually increasing the proportion of the aqueous component.

  • Incorporate a co-solvent: If compatible with your assay, consider including a small percentage (typically 0.1% to 1%) of the stock solvent (e.g., DMSO) in your final assay buffer to maintain solubility.

  • pH adjustment: The solubility of compounds can be pH-dependent. While specific data for this compound is limited, you can empirically test the solubility and stability of this compound in buffers with different pH values relevant to your experimental setup.

Q3: Can I sonicate my this compound solution to aid dissolution?

A3: Yes, sonication can be an effective method to facilitate the dissolution of this compound, particularly when preparing stock solutions. A protocol for the related compound Niaziridin involves sonicating the solution for 5 minutes.[4]

Q4: How should I store my this compound stock solutions?

A4: this compound stock solutions in organic solvents should be stored at -20°C or -80°C to ensure long-term stability.[5] One study noted that stock solutions of a related compound in methanol were stable for at least 48 hours when stored at 4°C.[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section provides a structured approach to resolving solubility issues with this compound in various experimental contexts.

Issue 1: this compound powder does not fully dissolve when preparing a stock solution.
Possible Cause Recommended Solution
Inappropriate solventSwitch to a more suitable organic solvent such as methanol or DMSO.[1][2][3]
Insufficient mixingVortex the solution vigorously and/or sonicate for 5-10 minutes to facilitate dissolution.[4]
Low temperatureGently warm the solution to room temperature. One protocol suggests allowing the product to equilibrate to room temperature for at least one hour before use.
SupersaturationThe desired concentration may exceed the solubility limit of the solvent. Try preparing a less concentrated stock solution.
Issue 2: A clear this compound stock solution becomes cloudy or forms a precipitate after a freeze-thaw cycle.
Possible Cause Recommended Solution
Decreased solubility at lower temperaturesBefore use, allow the vial to fully equilibrate to room temperature and vortex thoroughly to ensure any precipitated material has redissolved.
Repeated freeze-thaw cyclesPrepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles for any given aliquot.
Issue 3: Precipitation occurs in cell culture media after adding this compound.
Possible Cause Recommended Solution
"Salting out" effect from media componentsThe high concentration of salts and other components in cell culture media can reduce the solubility of organic compounds. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, and that it is non-toxic to the cells.
pH of the mediaThe pH of the cell culture media (typically ~7.4) may affect this compound's solubility. While specific data is unavailable, this is a potential factor.
High final concentration of this compoundThe desired experimental concentration may be too high for the aqueous environment of the cell culture media. Perform a dose-response experiment to determine the highest soluble and non-toxic concentration.

Quantitative Data on this compound Solubility

The following table summarizes available information on this compound solubility. It is important to note that comprehensive quantitative data is limited, and these values should be used as a guideline.

Solvent/SystemSolubilityRemarksSource
MethanolSolubleUsed for preparing stock solutions for pharmacokinetic and HPLC studies.[1][2][3]
DMSOSolubleA common solvent for preparing high-concentration stock solutions of organic compounds.
EthanolSolubleMentioned as a potential solvent.
PyridineSolubleMentioned as a potential solvent.
Acetonitrile:Acetate Buffer (pH 5.0)SolubleUsed for a related compound, Niaziridin, with sonication.[4]
WaterEstimated at 24.8 g/L at 25°CThis is a theoretical estimation and may not reflect practical solubility in buffered solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Methanol
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of HPLC-grade methanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C.

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Thaw an aliquot of your this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Vortex the stock solution briefly.

  • Prepare an intermediate dilution of this compound in your cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.

  • Vortex the intermediate dilution gently.

  • From the intermediate dilution, perform the final dilution into your cell culture plate. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of media in a well to achieve a final concentration of 10 µM.

  • Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Visualizations

This compound Signaling Pathways

This compound has been reported to exert its biological effects through the modulation of key signaling pathways.

Niazirin_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates SirT1 SirT1 AMPK->SirT1 Regulates PFKFB3 PFKFB3 AMPK->PFKFB3 Regulates Glucose_Metabolism Improved Glucose Metabolism SirT1->Glucose_Metabolism PFKFB3->Glucose_Metabolism

Caption: this compound activates the AMPK signaling pathway.[6]

Niazirin_PKC_Nox4_Pathway High_Glucose High Glucose PKCzeta PKCζ Activation High_Glucose->PKCzeta Nox4 Nox4 Expression PKCzeta->Nox4 ROS ROS Production Nox4->ROS This compound This compound This compound->PKCzeta Inhibits

Caption: this compound inhibits the PKCζ/Nox4 pathway to reduce oxidative stress.

Experimental Workflow for Troubleshooting Solubility

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_Stock Is the stock solution clear? Start->Check_Stock Prep_Stock Prepare fresh stock solution (Methanol or DMSO) - Vortex - Sonicate Check_Stock->Prep_Stock No Dilution_Issue Precipitation upon dilution? Check_Stock->Dilution_Issue Yes Prep_Stock->Check_Stock Lower_Conc Lower final concentration Dilution_Issue->Lower_Conc Yes Co_Solvent Add co-solvent to buffer (e.g., 0.5% DMSO) Dilution_Issue->Co_Solvent Still precipitates Intermediate_Dilution Use intermediate dilution step Dilution_Issue->Intermediate_Dilution Still precipitates Success Proceed with Assay Lower_Conc->Success Co_Solvent->Success Intermediate_Dilution->Success

Caption: A logical workflow for addressing this compound solubility problems.

References

Technical Support Center: Niazirin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Niazirin is a naturally occurring nitrile glycoside found in Moringa oleifera. Currently, there are no established chemical synthesis protocols for this compound in publicly available literature. The following guide provides a representative synthesis protocol and troubleshooting advice for a structurally related class of compounds, benzimidazoles, to illustrate a technical support framework. The synthesis described here is for the compound 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, which we will refer to as "synthetic this compound" for the purpose of this guide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-substituted benzimidazoles like "synthetic this compound"?

A1: The most common method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aldehyde. The reaction proceeds in two main steps: the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to form the stable benzimidazole ring. The oxidation can be facilitated by air or an oxidizing agent.

Q2: My reaction is not proceeding to completion, and I see a lot of starting material on my TLC. What could be the issue?

A2: Incomplete reactions can be due to several factors. Suboptimal reaction conditions such as temperature and reaction time are common culprits.[1] The choice and amount of catalyst are also critical; some reactions show significantly lower conversion in the absence of a suitable catalyst.[1] Additionally, the purity of your reagents and solvents can impact the reaction; ensure they are free from contaminants that might inhibit the reaction.

Q3: I am observing a major side product in my reaction. What could it be and how can I minimize it?

A3: A common side reaction in benzimidazole synthesis is the formation of benzodiazepine-2-ones, especially when reacting o-phenylenediamine with β-ketoesters under neutral conditions.[1] To minimize side products, you can try adjusting the reaction temperature, as lower temperatures can sometimes improve selectivity.[1] Also, ensure the purity of your starting materials to avoid unwanted side reactions.

Q4: I am having trouble with the purification of my final product. What are some common purification strategies?

A4: Benzimidazoles are often purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel is another effective method for purification.[2][3] In some cases, if the product is basic, an acid-base extraction can be used to separate it from neutral impurities.

Troubleshooting Guide

Issue 1: Low Yield

Low yields are a frequent issue in benzimidazole synthesis. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution Expected Outcome
Suboptimal Reaction TemperatureOptimize the temperature. Some reactions require heating, while for others, lower temperatures might prevent side reactions.[1]Improved yield and purity.
Inappropriate SolventScreen different solvents. Solvents like ethanol, methanol, or DMF are commonly used.[1][3]Increased reaction rate and yield.
Inefficient CatalystUse a suitable catalyst. Various catalysts like p-toluenesulfonic acid (p-TsOH) or metal catalysts can be employed.[3][4]Higher conversion and yield.
Impure ReagentsUse high-purity starting materials and anhydrous solvents.Minimized side reactions and improved yield.
Air/Moisture SensitivityConduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture.Prevents degradation of starting materials and intermediates.
Issue 2: Formation of Regioisomers

When using an asymmetrically substituted o-phenylenediamine, the formation of two different regioisomers is possible, which can complicate purification and reduce the yield of the desired product.[5]

Potential Cause Suggested Solution Expected Outcome
Non-selective CyclizationEmploy a regioselective synthetic strategy. Modern methods often involve a stepwise approach to control the regiochemistry.[5]Formation of a single desired regioisomer.
Electronic Effects of SubstituentsThe electronic nature of the substituent on the o-phenylenediamine can influence the nucleophilicity of the amino groups, affecting the regioselectivity.[5]Understanding the electronic effects can help in choosing a more suitable synthetic route.

Detailed Experimental Protocol: Synthesis of "Synthetic this compound" (2-(4-methoxyphenyl)-1H-benzo[d]imidazole)

This protocol describes the synthesis of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole via the condensation of o-phenylenediamine and p-anisaldehyde.

Materials:

  • o-phenylenediamine (1.08 g, 10 mmol)

  • p-anisaldehyde (1.36 g, 10 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (95 mg, 0.5 mmol)

  • Dimethylformamide (DMF) (20 mL)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) and p-anisaldehyde (10 mmol) in DMF (20 mL).

  • Add p-TsOH (0.5 mmol) to the solution at room temperature.[3]

  • Heat the reaction mixture to 80 °C and stir for 2-3 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 3:1) as the eluent.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(4-methoxyphenyl)-1H-benzo[d]imidazole.

Visualizations

experimental_workflow reagents 1. Mix Reagents (o-phenylenediamine, p-anisaldehyde, p-TsOH, DMF) reaction 2. Heat and Stir (80°C, 2-3h) reagents->reaction Heat monitoring 3. Monitor by TLC reaction->monitoring Sample monitoring->reaction Incomplete workup 4. Aqueous Workup (Water, EtOAc extraction) monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification product 6. Pure Product purification->product

Caption: Experimental workflow for the synthesis of "synthetic this compound".

troubleshooting_low_yield start Low Yield Observed check_temp Is Temperature Optimal? start->check_temp check_catalyst Is Catalyst Correct/Sufficient? check_temp->check_catalyst Yes solution_temp Optimize Temperature check_temp->solution_temp No check_reagents Are Reagents Pure? check_catalyst->check_reagents Yes solution_catalyst Change/Add Catalyst check_catalyst->solution_catalyst No solution_reagents Purify/Use Fresh Reagents check_reagents->solution_reagents No end Yield Improved check_reagents->end Yes solution_temp->end solution_catalyst->end solution_reagents->end

Caption: Troubleshooting decision tree for low reaction yield.

Caption: Hypothetical signaling pathway inhibited by "synthetic this compound".

References

How to prevent Niazirin degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Niazirin during experimental procedures.

Troubleshooting Guide: Common Issues with this compound Stability

IssuePotential CauseRecommended Action
Loss of this compound activity or concentration in solution over a short period. Temperature-induced degradation: this compound is susceptible to degradation at elevated temperatures.Store this compound stock solutions and experimental samples at low temperatures. For short-term storage (up to 48 hours), 4°C is recommended. For long-term storage, -80°C is advisable.[1] Avoid repeated freeze-thaw cycles.
Inconsistent results between experimental replicates. pH-induced degradation: While specific studies on this compound are limited, related compounds from Moringa oleifera are known to be sensitive to pH changes. This compound's stability is likely pH-dependent.Maintain a consistent and appropriate pH for your experimental buffer system. It is advisable to conduct preliminary stability tests at different pH values to determine the optimal range for your specific application. Based on general stability of similar glycosides, a slightly acidic to neutral pH is often preferred.
Degradation of this compound in the presence of certain reagents. Oxidative degradation: As a potent antioxidant, this compound can be susceptible to degradation in the presence of strong oxidizing agents or reactive oxygen species (ROS).[2][3][4]Avoid using strong oxidizing agents in your experimental setup unless they are a necessary part of the reaction being studied. If the presence of ROS is unavoidable, consider the inclusion of a secondary, sacrificial antioxidant. Degas solvents to remove dissolved oxygen where appropriate.
Observed degradation despite temperature and pH control. Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds. While specific photostability data for this compound is not readily available, it is a common cause of degradation for many complex organic molecules.Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For short-term storage (up to 48 hours), it is recommended to store this compound solutions in methanol at 4°C.[5] For long-term storage, storing samples in a suitable solvent at -80°C is recommended to minimize degradation.[1]

Q2: What is the known stability of this compound in biological samples?

A2: A study on the pharmacokinetics of this compound showed that it is stable in rat plasma for at least 24 hours at room temperature (post-preparative) and is also stable during long-term storage at -80°C.[1]

Q3: Which solvents are recommended for dissolving this compound?

A3: Methanol has been successfully used as a solvent for this compound in analytical studies, with demonstrated stability for at least 48 hours at 4°C.[5] For biological experiments, the choice of solvent will depend on the specific assay, but it is crucial to use high-purity solvents and to prepare solutions fresh whenever possible.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most reliable way to monitor this compound degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][5] These methods allow for the quantification of the parent this compound compound and the detection of potential degradation products.

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products of this compound have not been extensively characterized in the available literature. However, degradation is likely to involve hydrolysis of the glycosidic bond or modifications to the nitrile group and the aromatic ring, especially under harsh pH or oxidative conditions.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of this compound Stock Solution

Objective: To prepare a this compound stock solution with minimized initial degradation for immediate use or short-term storage.

Materials:

  • This compound (solid)

  • Methanol (HPLC grade or equivalent)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound solid using an analytical balance in a controlled environment to minimize exposure to humidity.

  • Transfer the weighed this compound to a clean, dry amber glass vial.

  • Add the required volume of methanol to achieve the desired concentration.

  • Cap the vial tightly and vortex until the this compound is completely dissolved.

  • If not for immediate use, store the stock solution at 4°C in the dark.

  • It is recommended to use the solution within 48 hours for optimal results.[5]

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer system over time.

Materials:

  • This compound stock solution in methanol

  • Experimental aqueous buffer (e.g., phosphate-buffered saline at a specific pH)

  • Incubator or water bath set to the experimental temperature

  • HPLC or UPLC-MS/MS system

  • Autosampler vials

Procedure:

  • Spike the experimental aqueous buffer with a known concentration of this compound from the stock solution. Ensure the final concentration of the organic solvent (e.g., methanol) is low and does not interfere with the experiment.

  • Aliquot the this compound-spiked buffer into several autosampler vials.

  • Immediately analyze a "time zero" sample using a validated HPLC or UPLC-MS/MS method to determine the initial concentration of this compound.

  • Incubate the remaining vials at the desired experimental temperature, protected from light.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator and analyze its this compound content.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Signaling Pathway: Antioxidant Action of this compound

This compound is known to exhibit antioxidant properties, which can be a double-edged sword as it implies reactivity towards oxidative species. The following diagram illustrates a simplified, hypothetical pathway of how this compound might exert its antioxidant effects, which could also be a pathway for its degradation in the presence of reactive oxygen species (ROS).

Niazirin_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cellular_damage Cellular Damage ROS->Cellular_damage Causes Niazirin_oxidized Oxidized this compound (Degraded) Niazirin_active This compound (Active) Niazirin_active->Niazirin_oxidized Neutralizes ROS

Caption: Hypothetical antioxidant mechanism and degradation pathway of this compound.

Experimental Workflow: this compound Stability Assessment

The following workflow outlines the key steps for assessing the stability of this compound under specific experimental conditions.

Niazirin_Stability_Workflow Prep_Stock Prepare this compound Stock Solution Spike_Buffer Spike Experimental Buffer Prep_Stock->Spike_Buffer Time_Zero Analyze 'Time Zero' Sample (HPLC/UPLC-MS) Spike_Buffer->Time_Zero Incubate Incubate Samples (Controlled Temp, Light, pH) Spike_Buffer->Incubate Data_Analysis Analyze Data & Determine Degradation Rate Time_Zero->Data_Analysis Time_Points Analyze Samples at Pre-defined Time Points Incubate->Time_Points Time_Points->Data_Analysis

Caption: Workflow for assessing the experimental stability of this compound.

Logical Relationship: Factors Influencing this compound Degradation

This diagram illustrates the key environmental factors that can contribute to the degradation of this compound.

Niazirin_Degradation_Factors This compound This compound Stability Temperature Temperature Temperature->this compound affects pH pH pH->this compound affects Light Light Exposure Light->this compound affects Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->this compound affects

Caption: Key factors influencing the stability and degradation of this compound.

References

Addressing inconsistent results in Niazirin studies

Author: BenchChem Technical Support Team. Date: November 2025

Niazirin Technical Support Center

Welcome to the technical resource hub for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues that may arise during experimentation with this compound, with a focus on understanding and mitigating inconsistent results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the IC50 values for this compound in our cell viability assays. What are the potential causes and how can we troubleshoot this?

A1: Variability in IC50 values is a common issue in in-vitro pharmacology studies. Several factors related to the compound, cell culture conditions, and assay protocol can contribute to this.

Potential Causes & Troubleshooting Steps:

  • Compound Stability and Handling: this compound is sensitive to light and repeated freeze-thaw cycles. Ensure the compound is stored in aliquots at -80°C, protected from light. Prepare fresh dilutions for each experiment from a new aliquot.

  • Cell Line Authenticity and Passage Number:

    • Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.

    • Passage Number: Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Assay Confluency and Seeding Density: The initial cell seeding density can significantly impact the final assay readout. An optimized cell number should be used to ensure cells are in the exponential growth phase at the time of treatment.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to compounds and affect their effective concentration. If possible, test this compound's activity in reduced-serum conditions or serum-free media to see if variability decreases.

Troubleshooting Workflow for Inconsistent IC50 Values

G cluster_0 Start: Inconsistent IC50 cluster_1 Compound Integrity cluster_2 Cell Culture Variables cluster_3 Assay Protocol cluster_4 Outcome start Inconsistent IC50 Results Observed aliquot Use Fresh Aliquot of This compound for each experiment start->aliquot fresh_dil Prepare Serial Dilutions Fresh aliquot->fresh_dil passage Standardize Cell Passage Number (e.g., 5-15) fresh_dil->passage density Optimize and Standardize Seeding Density passage->density auth Authenticate Cell Line (STR) density->auth serum Test Effect of Serum Concentration auth->serum incubation Ensure Consistent Incubation Times (e.g., 72h) serum->incubation end_node Consistent IC50 Results Achieved incubation->end_node

Caption: Troubleshooting workflow for variable this compound IC50 values.

Q2: We are not seeing consistent inhibition of the downstream target, p-ERK, in our Western blot analysis after this compound treatment. What could be the issue?

A2: Inconsistent target modulation can be due to several factors, from the timing of the experiment to the technical execution of the Western blot. This compound is an inhibitor of the upstream kinase, RAF, in the MAPK pathway.

Hypothesized this compound Signaling Pathway

G cluster_pathway MAPK/ERK Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Transcription Factors (e.g., c-Myc, AP-1) pERK->Transcription Phosphorylates Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->RAF Inhibits

Caption: Hypothesized signaling pathway for this compound's mechanism of action.

Troubleshooting Steps:

  • Time Course Experiment: The phosphorylation of ERK is often a transient event. Perform a time-course experiment (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h) to determine the optimal time point for observing maximal p-ERK inhibition by this compound.

  • Dose-Response: Ensure you are using a concentration of this compound that is sufficient to engage the target. This should be at or above the IC50 value for cell viability.

  • Lysate Preparation: It is critical to work quickly and on ice during lysate preparation to prevent protein degradation and dephosphorylation. The lysis buffer must contain fresh phosphatase and protease inhibitors.

  • Western Blot Protocol:

    • Antibody Quality: Use a well-validated antibody for p-ERK.

    • Loading Controls: Always use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. Also, probe for total ERK to confirm that the changes are in the phosphorylated form and not the total protein level.

Quantitative Data Summary

The following table summarizes hypothetical IC50 data for this compound across different cancer cell lines, illustrating the kind of variability that can be observed.

Cell LineCancer TypeBaseline p-ERK (Relative Units)This compound IC50 (nM) - Lab AThis compound IC50 (nM) - Lab B
HT-29Colon1.05075
A375Melanoma2.51522
Panc-1Pancreatic0.8250400
MDA-MB-231Breast0.5>1000>1000

Interpretation: The variability between labs could be due to differences in cell passage, serum lots, or assay protocols. The differential sensitivity across cell lines likely correlates with their baseline activation of the MAPK pathway (e.g., A375 has high p-ERK and is very sensitive).

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using CellTiter-Glo®
  • Cell Seeding: Seed cells in a 96-well, white, clear-bottom plate at a pre-optimized density (e.g., 3,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute these in complete growth medium to achieve the final desired concentrations (ensure the final DMSO concentration is ≤ 0.1%).

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the this compound dilutions. Include vehicle control (0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (log(inhibitor) vs. normalized response).

Protocol 2: Western Blot for p-ERK Inhibition
  • Cell Culture and Treatment: Seed 2 x 10^6 cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound (and a vehicle control) for the predetermined optimal time (e.g., 2 hours).

  • Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., rabbit anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for total ERK and a loading control like GAPDH.

Logical Relationship of Experimental Variables

G cluster_input Input Variables (Controllable) cluster_output Output Readouts (Observable) Niazirin_Conc This compound Concentration IC50 IC50 Value Niazirin_Conc->IC50 pERK p-ERK Inhibition Niazirin_Conc->pERK Cell_Line Cell Line Choice Cell_Line->IC50 Cell_Line->pERK Treatment_Time Treatment Duration Treatment_Time->pERK Phenotype Phenotypic Outcome (e.g., Apoptosis) Treatment_Time->Phenotype Protocol Assay Protocol Protocol->IC50 Protocol->pERK pERK->Phenotype leads to

Caption: Relationship between experimental inputs and observed results.

Cell viability issues with high concentrations of Niazirin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during in vitro experiments with Niazirin, particularly concerning cell viability at high concentrations.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using this compound in cell culture.

Issue 1: Decreased Cell Viability at High this compound Concentrations

Question: I am observing a significant drop in cell viability when I treat my cells with high concentrations of this compound. What could be the cause and how can I troubleshoot this?

Answer:

Several factors could contribute to decreased cell viability at high concentrations of this compound. Here is a step-by-step troubleshooting guide:

  • Determine the Optimal Concentration Range: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell line. This compound has been shown to have anti-proliferative effects on certain cell types, such as vascular smooth muscle cells (VSMCs) under high glucose conditions, which may be misinterpreted as general cytotoxicity.[1]

    • Recommendation: Test a broad range of this compound concentrations (e.g., from 0.1 µM to 100 µM) to identify the IC50 (half-maximal inhibitory concentration) and the optimal working concentration for your desired biological effect.

  • Check for this compound Solubility and Precipitation: At high concentrations, this compound may precipitate out of the cell culture medium, leading to the formation of cytotoxic aggregates or an inaccurate final concentration.

    • Recommendation: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. When preparing your final concentrations in cell culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Visually inspect your culture plates under a microscope for any signs of precipitation after adding this compound.

  • Evaluate the Mechanism of Cell Death: High concentrations of some natural compounds can induce programmed cell death (apoptosis) or necrosis.

    • Recommendation: To determine the mode of cell death, you can perform assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a TUNEL assay to detect DNA fragmentation characteristic of apoptosis.

  • Consider Off-Target Effects: At supra-physiological concentrations, compounds can have off-target effects that may lead to cytotoxicity.

    • Recommendation: Review the known signaling pathways affected by this compound (AMPK, PKCζ/Nox4, Nrf2) and consider if hyper-activation or inhibition of these pathways at high concentrations could be detrimental to your specific cell type.

Issue 2: Inconsistent Results in Cell Viability Assays

Question: My cell viability assay results with this compound are not reproducible. What are the common pitfalls?

Answer:

Inconsistent results can arise from several sources. Consider the following:

  • Assay Interference: this compound, as a phenolic compound, may interfere with the reagents used in common colorimetric or fluorometric viability assays (e.g., MTT, XTT, WST-1, resazurin). It could potentially reduce the tetrazolium salts or resazurin non-enzymatically, leading to false-positive signals.

    • Recommendation: Run a cell-free control where you add this compound to the culture medium in the absence of cells, along with the viability assay reagent, to check for any direct chemical reaction. If interference is observed, consider using an alternative assay that measures a different viability marker, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of viability assays.

    • Recommendation: Optimize your cell seeding density to ensure that cells are in the exponential growth phase at the time of this compound treatment and throughout the experiment.

  • This compound Stability: The stability of this compound in your stock solution and in the final culture medium can affect its activity. While this compound is reported to be stable in plasma and methanol, its stability in cell culture media over long incubation periods should be considered.[2]

    • Recommendation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. If long-term incubations are necessary, consider refreshing the medium with freshly diluted this compound periodically.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a phenolic glycoside isolated from Moringa oleifera.[3] Its primary mechanisms of action include:

  • Antioxidant effects: It can attenuate oxidative stress by modulating the PKCζ/Nox4 pathway.[1]

  • Metabolic regulation: this compound helps maintain energy homeostasis by activating the AMP-activated protein kinase (AMPK) signaling pathway.[3]

  • Anti-inflammatory properties: It is associated with the modulation of inflammatory pathways.

Q2: What are the known signaling pathways affected by this compound?

A2: this compound is known to modulate the following signaling pathways:

  • AMPK Signaling Pathway: Activation of AMPK by this compound helps in regulating cellular energy levels.

  • PKCζ/Nox4 Signaling Pathway: this compound can attenuate high glucose-induced oxidative stress by inhibiting this pathway.[1]

  • Nrf2 Signaling Pathway: As a phytochemical, this compound may also activate the Nrf2 pathway, which is a key regulator of the antioxidant response.

Q3: What is a typical concentration range for using this compound in cell culture?

A3: The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. Based on available literature, concentrations in the low micromolar range are often used. However, it is essential to perform a dose-response curve for your specific experimental setup to determine the optimal concentration.

Q4: How should I prepare and store this compound solutions?

A4:

  • Stock Solution: It is recommended to prepare a high-concentration stock solution of this compound in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

  • Working Solution: For experiments, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%).

Data Presentation

Table 1: Hypothetical Concentration-Dependent Effect of this compound on Cell Viability

Disclaimer: The following data is for illustrative purposes only and is intended to serve as a template for presenting experimental results. Actual results will vary depending on the cell line and experimental conditions.

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
198.5± 4.8
595.2± 5.1
1089.7± 4.5
2575.4± 6.3
5052.1± 5.9
10028.9± 4.2

Experimental Protocols

Protocol: Assessing Cell Viability using an MTT Assay

This protocol provides a general framework for determining the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in your cell culture medium from a stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Niazirin_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Energy_Homeostasis Cellular Energy Homeostasis AMPK->Energy_Homeostasis Regulates

Caption: this compound activates the AMPK signaling pathway to regulate cellular energy homeostasis.

Niazirin_PKC_Nox4_Pathway This compound This compound PKCzeta PKCζ This compound->PKCzeta Inhibits High_Glucose High Glucose High_Glucose->PKCzeta Activates Nox4 Nox4 PKCzeta->Nox4 Activates ROS Reactive Oxygen Species (ROS) Nox4->ROS Produces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

Caption: this compound inhibits the PKCζ/Nox4 pathway to reduce oxidative stress.

Experimental_Workflow_Cell_Viability Start Start: Seed Cells Treatment Treat with This compound Concentrations Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data: Calculate % Viability Viability_Assay->Data_Analysis End End: Determine IC50 Data_Analysis->End

Caption: Workflow for determining the effect of this compound on cell viability.

References

Niazirin Production Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Niazirin production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this compound isolation and purification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a nitrile glycoside that can be isolated from the leaves, pods, and seeds of Moringa oleifera.[1][2] It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[3][4] Research has shown that this compound can improve insulin resistance, hyperglycemia, and hyperlipidemia, primarily through the activation of the AMPK signaling pathway and attenuation of oxidative stress via the PKCζ/Nox4 pathway.

Q2: What are the main sources for this compound extraction?

A2: this compound is present in both the leaves and pods of Moringa oleifera. However, studies have shown that the concentration of this compound is relatively higher in the leaves compared to the pods.[5][6] Therefore, for larger scale production, leaves are likely the more efficient source material.

Q3: What are the primary challenges when scaling up this compound production?

A3: The primary challenges in scaling up this compound production from its natural source, Moringa oleifera, revolve around the extraction and purification processes. These include:

  • Variability in Raw Material: The concentration of this compound in Moringa oleifera can vary depending on factors such as the specific cultivar, growing conditions, and harvest time.

  • Extraction Efficiency: Optimizing the extraction solvent, temperature, and time is crucial to maximize the yield of this compound while minimizing the co-extraction of impurities.

  • Purification Complexity: Isolating this compound to a high purity on a large scale requires efficient and scalable chromatographic techniques. Centrifugal Partition Chromatography (CPC) has been shown to be effective at the lab scale, but scaling up this technique presents its own set of challenges.[7]

  • Compound Stability: Understanding the stability of this compound during extraction and storage is essential to prevent degradation and loss of product.

Q4: Is chemical synthesis a viable option for scaling up this compound production?

A4: Currently, the available literature primarily focuses on the isolation of this compound from its natural source. While chemical synthesis of glycosides is possible, there is no readily available information on a scalable synthetic route for this compound. The complexity of the molecule, particularly the glycosidic linkage, may present significant challenges for a cost-effective and high-yield chemical synthesis at an industrial scale.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Low this compound Yield During Extraction
Potential Cause Troubleshooting Steps
Suboptimal Solvent System The choice of solvent significantly impacts extraction efficiency. While various solvents can be used, a 40% ethanol-water solution has been identified as an effective solvent for extracting this compound from Moringa oleifera pods.[5] For scaling up, it is recommended to perform small-scale pilot extractions with different solvent systems (e.g., varying ethanol-water ratios, methanol) to determine the optimal conditions for your specific plant material.
Inefficient Extraction Conditions Extraction temperature and time are critical parameters. For pod material, extraction at 60°C for 120 minutes has been shown to be ideal for maximizing the yield of this compound.[5] Systematically evaluate different temperature and time combinations to optimize the process for your setup and raw material.
Poor Quality Raw Material The concentration of this compound can vary between different parts of the plant and under different cultivation conditions. Ensure you are using high-quality, dried, and powdered Moringa oleifera leaves or pods. Sourcing material from a reputable supplier with consistent quality is crucial for reproducible results.[5][6]
Incomplete Cell Lysis Inefficient grinding of the plant material can lead to incomplete extraction. Ensure the plant material is finely powdered to maximize the surface area exposed to the solvent.
Poor Purity After Centrifugal Partition Chromatography (CPC)
Potential Cause Troubleshooting Steps
Inappropriate Biphasic Solvent System The selection of the two-phase solvent system is the most critical parameter in CPC. For this compound isolation, a system composed of ethyl acetate/n-butanol/water (6:0.5:4 v/v/v) has been successfully used.[7] If you are experiencing poor separation, consider systematically screening other solvent systems. The partition coefficient (K) of this compound in the chosen system should be in the optimal range (typically 0.2 < K < 5).
Loss of Stationary Phase Loss of the stationary phase during the run can lead to a decrease in resolution and peak broadening. Ensure the column is properly equilibrated with the stationary phase before injecting the sample. Operating at an optimal flow rate and rotational speed is also crucial to maintain a stable stationary phase.
Sample Overload Injecting too much crude extract can lead to broad, overlapping peaks. Determine the maximum loading capacity of your CPC system for your specific extract. This can be done by performing a loading study with increasing amounts of sample while monitoring the resolution and purity of the target peak.
Presence of Co-eluting Impurities If impurities have similar partition coefficients to this compound in the chosen solvent system, they will co-elute. In this case, you may need to try a different solvent system with different selectivity or add a pre-purification step (e.g., solid-phase extraction) to remove the interfering compounds before CPC.

Quantitative Data

The following tables summarize quantitative data on this compound yield from Moringa oleifera.

Table 1: this compound Content in Different Parts of Moringa oleifera

Plant PartThis compound Content (% w/w)Reference
Leaves0.038%[5][6]
Pods0.033%[5][6]
BarkNot Detected[5][6]

Table 2: Optimized Extraction Parameters for this compound from Moringa oleifera Pods

ParameterOptimal ValueReference
Extraction Solvent40% Ethanol in Water[5]
Extraction Temperature60°C[5]
Extraction Time120 minutes[5]

Table 3: Yield and Purity of this compound from Fast Centrifugal Partition Chromatography (FCPC)

ParameterValueReference
Starting Material1 g of crude chloroform extract of Moringa oleifera fruits[7]
Yield of this compound70 mg[7]
Purity of this compound (by HPLC)94.8%[7]
Total Yield Recovery>94%[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Moringa oleifera Pods

This protocol is based on the optimized parameters for maximizing this compound yield.

Materials:

  • Dried and powdered Moringa oleifera pods

  • 40% Ethanol in deionized water

  • Shaking water bath or incubator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered Moringa oleifera pods.

  • Add the 40% ethanol-water solvent at a solid-to-liquid ratio of 1:10 (w/v).

  • Place the mixture in a shaking water bath set to 60°C.

  • Extract for 120 minutes with continuous agitation.

  • After extraction, filter the mixture to separate the solid residue from the liquid extract.

  • Wash the solid residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol and water.

  • The resulting crude extract can be used for purification.

Protocol 2: Purification of this compound using Fast Centrifugal Partition Chromatography (FCPC)

This protocol describes the purification of this compound from a crude extract.

Materials and Equipment:

  • Fast Centrifugal Partition Chromatograph (FCPC) system

  • Biphasic solvent system: Ethyl acetate/n-butanol/water (6:0.5:4 v/v/v)

  • Crude this compound extract

  • HPLC system for purity analysis

Procedure:

  • Solvent System Preparation: Prepare the biphasic solvent system by mixing ethyl acetate, n-butanol, and water in a 6:0.5:4 volume ratio in a separatory funnel. Shake vigorously and allow the two phases to separate. The upper organic layer will be the stationary phase, and the lower aqueous layer will be the mobile phase.

  • FCPC System Preparation:

    • Fill the FCPC column with the stationary phase (upper layer).

    • Set the rotational speed of the centrifuge.

    • Pump the mobile phase (lower layer) through the system until hydrostatic equilibrium is reached, indicated by the emergence of the mobile phase from the outlet.

  • Sample Injection: Dissolve a known amount of the crude extract in a small volume of the mobile phase. Inject the sample into the FCPC system.

  • Elution and Fraction Collection: Continue pumping the mobile phase at a constant flow rate. Collect fractions of the eluent at regular intervals.

  • Monitoring: Monitor the separation using a UV detector, if available.

  • Analysis of Fractions: Analyze the collected fractions for the presence and purity of this compound using an analytical HPLC method.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them under reduced pressure to obtain the purified compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for its isolation and analysis.

niazirin_extraction_workflow start Moringa oleifera Plant Material (Leaves or Pods) grinding Grinding and Powdering start->grinding extraction Solvent Extraction (e.g., 40% Ethanol, 60°C, 120 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration waste Solid Waste filtration->waste crude_extract Crude Extract concentration->crude_extract solvent_waste Solvent Waste concentration->solvent_waste purification Purification (Fast Centrifugal Partition Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound purification->solvent_waste analysis Purity Analysis (HPLC) pure_this compound->analysis AMPK_signaling_pathway This compound This compound AMPK AMPK This compound->AMPK Activates Energy_Homeostasis Energy Homeostasis AMPK->Energy_Homeostasis Maintains Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Lipid_Accumulation Lipid Accumulation AMPK->Lipid_Accumulation Inhibits Glycolysis Glycolysis AMPK->Glycolysis Improves Lipid_Oxidation Lipid Oxidation AMPK->Lipid_Oxidation Improves PKC_Nox4_pathway High_Glucose High Glucose PKCz PKCζ Activation High_Glucose->PKCz Induces Nox4 Nox4 Protein Expression PKCz->Nox4 Induces ROS Reactive Oxygen Species (ROS) Production Nox4->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress This compound This compound This compound->PKCz Inhibits This compound->Nox4 Inhibits

References

Niazirin HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the High-Performance Liquid Chromatography (HPLC) analysis of Niazirin. It includes detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and complete experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Issue CategoryQuestionPossible CausesSuggested Solutions
Peak Shape Q1: Why are my this compound peaks tailing? - Interaction with active silanols on the column. - Wrong mobile phase pH. - Column overload.- Use a high-purity silica-based stationary phase. - Add a basic mobile phase additive like triethylamine (TEA). - Decrease the mobile phase pH to suppress silanol ionization. - Reduce the amount of sample injected.
Q2: My this compound peak is fronting. What should I do? - Sample is too concentrated. - Incompatibility of the sample solvent with the mobile phase.- Dilute the sample. - Dissolve the sample in the mobile phase whenever possible.
Q3: I am observing split peaks for this compound. - Issue with the injection port (e.g., bad rotor). - Air bubbles in the system. - Partial blockage in the tubing or column.- Service the injector. - Degas the mobile phase thoroughly. - Systematically check for and clear any blockages, starting from the detector and moving backward.
Retention Time Q4: The retention time for this compound is shifting between injections. - Mobile phase composition has changed. - Inconsistent column temperature. - Fluctuations in flow rate.- Prepare a fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure it is delivering a consistent flow rate.
Resolution Q5: I have poor resolution between this compound and a related compound, Niaziridin. - Inappropriate mobile phase composition. - Column degradation.- Optimize the mobile phase. For example, adjust the acetonitrile/buffer ratio. - Replace the column with a new one of the same type.
Baseline Q6: My baseline is noisy or drifting. - Contaminated or improperly prepared mobile phase. - Air bubbles in the system. - Detector issues (e.g., aging lamp).- Use high-purity solvents and degas the mobile phase. - Purge the system to remove air bubbles. - Check and replace the detector lamp if necessary.
Sensitivity Q7: I am getting no peaks or a very low response for this compound. - Incorrect detection wavelength. - Leak in the system. - The detector lamp is failing.- Ensure the detector is set to the optimal wavelength for this compound (around 220 nm). - Check for any leaks in the HPLC system. - Replace the detector lamp.

Frequently Asked Questions (FAQs)

Q: What is a typical retention time for this compound?

A: The retention time for this compound can vary depending on the specific HPLC method used. However, in a reversed-phase HPLC method using a C18 column, a retention time of approximately 8.085 minutes has been reported.[1]

Q: What is the optimal detection wavelength for this compound?

A: A detection wavelength of 220 nm is commonly used for the quantitative analysis of this compound as it provides good sensitivity.[1]

Q: How can I confirm the identity of the this compound peak in a complex sample like a plant extract?

A: Peak identity can be confirmed by comparing the retention time and UV spectrum with that of a purified this compound standard.[1] For more definitive identification, LC-MS/MS can be used.

Q: What are the key validation parameters to consider for a this compound HPLC method?

A: According to ICH guidelines, key validation parameters include linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), precision (inter-day and intra-day), accuracy, stability, and robustness.[2]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for this compound and Niaziridin

This protocol is adapted from a validated method for the simultaneous determination of this compound and Niaziridin in Moringa oleifera.[1]

Chromatographic Conditions:

ParameterSpecification
Column Chromolith RP-18e, 4.6 x 100 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.8) (20:80, v/v)
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 20 µL

Solutions Preparation:

  • Phosphate Buffer (pH 3.8): Prepare a 0.1 M solution of sodium dihydrogen phosphate and adjust the pH to 3.8 with phosphoric acid.

  • Mobile Phase: Mix acetonitrile and the phosphate buffer in a 20:80 ratio. Degas the solution before use.

  • Standard Solution: Prepare a stock solution of this compound in methanol. Prepare working standards by serial dilution in the mobile phase.

  • Sample Preparation (for Moringa oleifera leaves):

    • Dry and powder the plant material.

    • Extract the powder with a suitable solvent (e.g., ethanol-water mixture).

    • Lyophilize the extract and redissolve it in water.

    • Filter the solution before injection.

Protocol 2: UPLC-MS/MS Method for Niazimicin (related to this compound)

This protocol is based on a method for the quantification of Niazimicin, a related thiocarbamate.[2][3]

Chromatographic and MS Conditions:

ParameterSpecification
Column Details not specified, but a C18 column is common.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 35-55% B over 7 minutes
Flow Rate Not specified
Detection MS/MS in Multiple Reaction Monitoring (MRM) mode
Transitions For Niazimicin: 358.05 > 106.86

Method Validation Data Summary

The following tables summarize quantitative data from a validated UPLC-MS/MS method for a related compound, which can serve as a reference for this compound method development.[2]

Linearity and Sensitivity:

ParameterValue
Linearity Range 0.05–100 µg/mL
LOD 0.02 µg/mL
LOQ 0.05 µg/mL

Precision:

LevelIntra-day %RSDInter-day %RSD
Low QC 9.96%6.84%
Mid QC 5.43%3.21%
High QC 3.32%1.26%

Accuracy:

Spiked Concentration (µg/mL)% Recovery
25 95.8%
60 104.2%
80 98.5%

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Solution Implementation Problem Chromatographic Issue (e.g., Peak Tailing, RT Shift) MobilePhase Check Mobile Phase (Composition, pH, Degassing) Problem->MobilePhase Isolate Column Inspect Column (Age, Contamination) Problem->Column Isolate Instrument Verify Instrument Parameters (Flow Rate, Temp, Wavelength) Problem->Instrument Isolate AdjustMethod Adjust Method Parameters MobilePhase->AdjustMethod ReplaceConsumables Replace Consumables (Column, Solvents, Filters) Column->ReplaceConsumables SystemMaintenance Perform Maintenance (Pump Seals, Lamp) Instrument->SystemMaintenance Resolution Acceptable Resolution and Peak Shape AdjustMethod->Resolution Verify ReplaceConsumables->Resolution Verify SystemMaintenance->Resolution Verify

Caption: A logical workflow for troubleshooting common HPLC issues.

Niazirin_Analysis_Workflow Start Sample Preparation (e.g., Extraction from Moringa) HPLC HPLC System Start->HPLC Column RP-C18 Column HPLC->Column Detector UV Detector (220 nm) Column->Detector Data Data Acquisition & Processing Detector->Data Report Generate Report (Quantification, Purity) Data->Report

Caption: A typical experimental workflow for this compound HPLC analysis.

References

Validation & Comparative

Niazirin's Bioactivity in Focus: A Comparative Analysis with Other Moringa Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the bioactive compounds found in Moringa oleifera highlights the distinct therapeutic potential of Niazirin in comparison to other notable molecules from the "miracle tree." This guide provides a comparative overview of the antioxidant, anti-inflammatory, and anticancer activities of this compound alongside other key Moringa compounds like Moringin (a glucosinolate), isothiocyanates, and the flavonoids quercetin and kaempferol, supported by available experimental data.

Moringa oleifera is a plant celebrated for its rich nutritional and medicinal properties, containing a plethora of bioactive compounds.[1] Among these, this compound, a nitrile glycoside, has garnered scientific interest for its potential health benefits. This report aims to provide researchers, scientists, and drug development professionals with a comparative guide to the biological activities of this compound and other major Moringa compounds.

Comparative Analysis of Bioactivities

To facilitate a clear comparison, the following table summarizes the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of various Moringa compounds. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Compound/ExtractAssayBiological ActivityCell Line/TargetIC50 Value
This compound AntioxidantData Not Available
Anti-inflammatoryData Not Available
AnticancerData Not Available
Moringin (GMG-ITC) MTT AssayAnticancerPC-3 (Prostate)3.5 µg/mL
Moringa Isothiocyanates Griess AssayAnti-inflammatory (NO Inhibition)RAW 264.7 Macrophages1.67 µM & 2.66 µM
Quercetin DPPH AssayAntioxidant--
Kaempferol DPPH AssayAntioxidant--
Ethanolic Leaf Extract DPPH AssayAntioxidant-53.95 µg/mL[2]
Aqueous Leaf Extract DPPH AssayAntioxidant-0.16 mg/mL
Methanolic Leaf Extract DPPH AssayAntioxidant-57.12 µg/mL

Note: Direct comparative studies providing IC50 values for this compound in standardized antioxidant and anti-inflammatory assays are limited in the currently available literature. The data for quercetin and kaempferol from Moringa in these specific assays were not found in a directly comparable format.

In-Depth Activity Comparison

Antioxidant Activity: While it is reported that this compound possesses antioxidant properties, specific IC50 values from common antioxidant assays like DPPH or ABTS are not readily available in the reviewed literature.[3][4] In contrast, various extracts of Moringa oleifera leaves have demonstrated significant antioxidant potential. For instance, an ethanolic extract of the leaves showed a DPPH radical scavenging activity with an IC50 value of 53.95 µg/mL.[2] An aqueous extract of the leaves also exhibited a high radical scavenging capacity with a reported IC50 of 0.16 mg/mL. Furthermore, a methanolic leaf extract was found to have a DPPH IC50 value of 57.12 µg/mL. The antioxidant capacity of Moringa is often attributed to its rich content of flavonoids like quercetin and kaempferol, and phenolic acids.

Anti-inflammatory Activity: this compound is known to have anti-inflammatory effects, however, quantitative data from in vitro assays such as nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages is not specified in the available literature. Other compounds from Moringa, particularly isothiocyanates, have shown potent anti-inflammatory activity. For example, certain Moringa isothiocyanates have been reported to inhibit NO formation in RAW 264.7 macrophages with IC50 values as low as 1.67 µM and 2.66 µM.[5] The anti-inflammatory mechanism of many Moringa compounds, including isothiocyanates, is linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1][6][7][8][9]

Anticancer Activity: The anticancer potential of this compound is an area of active research, but specific IC50 values across a range of cancer cell lines are not yet well-documented. In comparison, Moringin, specifically its isothiocyanate form (GMG-ITC), has demonstrated potent cytotoxic effects against prostate cancer cells (PC-3) with an IC50 value of 3.5 µg/mL. A water extract of Moringa stenopetala seeds, which contains moringin, was also found to be cytotoxic against liver cancer cells (HepG2) with an IC50 of 6.28 µg/ml.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed methodologies for two key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Dissolve the test compounds (e.g., this compound, quercetin) in methanol at various concentrations.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control is prepared by mixing 1 mL of DPPH solution with 1 mL of methanol.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, GMG-ITC) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Visualization

The anti-inflammatory effects of many Moringa compounds are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this key pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Induces Moringa_Compounds Moringa Isothiocyanates, Quercetin, Kaempferol Moringa_Compounds->IKK Inhibit Moringa_Compounds->NFkB Inhibit Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by Moringa compounds.

Conclusion

This compound is a promising bioactive compound from Moringa oleifera with recognized antioxidant and anti-inflammatory potential. However, a direct quantitative comparison with other well-studied Moringa compounds is currently limited by the lack of publicly available IC50 data for this compound in standardized assays. While compounds like Moringin (as GMG-ITC) and other isothiocyanates have demonstrated potent anticancer and anti-inflammatory effects with defined IC50 values, further research is imperative to quantify the specific potency of this compound. This will enable a more precise understanding of its therapeutic potential and its standing relative to the rich phytochemical arsenal of the Moringa tree. The experimental protocols and pathway diagram provided herein serve as a resource for researchers to pursue these comparative investigations.

References

A Comparative Guide to the Bioenhancing Efficacy of Niazirin and Niaziridin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Niazirin and Niaziridin, two nitrile glycosides isolated from Moringa oleifera. While neither compound exhibits significant intrinsic antibacterial activity, they function as potent bioenhancers, augmenting the efficacy of conventional antibiotics against drug-resistant bacteria. This analysis is based on available experimental data to objectively compare their performance.

Chemical Structures and Properties

This compound and Niaziridin are structurally related nitrile glycosides. Their chemical information is summarized below.

FeatureThis compoundNiaziridin
Chemical Structure
alt text
alt text
Molecular Formula C₁₄H₁₇NO₅[1]C₁₅H₁₈N₂O₆S
Molecular Weight 279.29 g/mol [1]354.4 g/mol
IUPAC Name 2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile[1]O-cyano N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamothioate
Source Moringa oleifera leaves and pods[2][3]Moringa oleifera pods[2]

Note: The compound referred to as Niaziridin in the literature is indexed in PubChem as "Niazidin". This guide will use the name Niaziridin as it is more commonly found in the context of antibacterial bioenhancement.

Comparative Bioenhancer Efficacy

Both this compound and Niaziridin have been shown to enhance the activity of several antibiotics against multidrug-resistant bacteria, particularly Gram-negative strains like Escherichia coli. Their primary mechanism of action is the inhibition of bacterial efflux pumps, which are responsible for expelling antibiotics from the cell.

A key comparative study demonstrated that in combination with tetracycline, both glycosides reduced the Minimum Inhibitory Concentration (MIC) of the antibiotic by up to 16-fold against multidrug-resistant E. coli[4]. However, the study also highlighted that Niaziridin is a more effective efflux pump inhibitor than this compound[4].

The following table summarizes the available quantitative data on the bioenhancing effects of this compound and Niaziridin.

AntibioticBacterial Strain(s)BioenhancerFold Increase in Antibiotic Activity (MIC Reduction)Reference
TetracyclineMultidrug-resistant Escherichia coliThis compound and Niaziridin (in combination)Up to 16-fold[4]
RifampicinMycobacterium smegmatis, Bacillus subtilisNiaziridin1.2 to 19-fold[5]
AmpicillinMycobacterium smegmatis, Bacillus subtilisNiaziridin1.2 to 19-fold[5]
Nalidixic AcidMycobacterium smegmatis, Bacillus subtilisNiaziridin1.2 to 19-fold[5]

Mechanism of Action: A Focus on Niaziridin

Experimental evidence suggests that Niaziridin's superior bioenhancing activity is due to its multifaceted impact on bacterial resistance mechanisms. In vitro studies on multidrug-resistant E. coli have shown that Niaziridin[4]:

  • Downregulates efflux pump genes: It significantly reduces the expression of the acrB and yojI genes, which code for key components of the AcrAB-TolC efflux pump system.

  • Upregulates porin genes: It increases the expression of the ompA and ompX genes, which code for outer membrane porins. This likely increases the permeability of the bacterial cell wall to antibiotics.

This dual action of inhibiting antibiotic efflux and increasing cellular intake makes Niaziridin a particularly promising candidate for combination therapies.

G cluster_cell Bacterial Cell Antibiotic Antibiotic Efflux_Pump Efflux Pump (AcrAB-TolC) Antibiotic->Efflux_Pump Pumped out Antibiotic_out Antibiotic Efflux_Pump->Antibiotic_out Resistance Porin Porin (OmpA/OmpX) Target Intracellular Target Porin->Target Increased influx Niaziridin Niaziridin Niaziridin->Efflux_Pump Inhibits Niaziridin->Porin Promotes expression Antibiotic_out->Porin Enters cell

Mechanism of Niaziridin's Bioenhancing Action

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Niaziridin.

Checkerboard Assay for Synergy Testing

This method is used to determine the synergistic effect of two compounds when used in combination.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Stock solutions of antibiotics, this compound, and Niaziridin

Procedure:

  • Preparation of Drug Dilutions:

    • Serially dilute the antibiotic horizontally across the microtiter plate.

    • Serially dilute the bioenhancer (this compound or Niaziridin) vertically down the plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic, alone or in combination with the bioenhancer, that visibly inhibits bacterial growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI):

    • FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of bioenhancer in combination / MIC of bioenhancer alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

G cluster_0 Checkerboard Assay Workflow A Prepare serial dilutions of Antibiotic (horizontal) and Bioenhancer (vertical) in a 96-well plate B Inoculate all wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually assess for bacterial growth to determine the MIC of the combination C->D E Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy D->E

Checkerboard Assay Workflow
Efflux Pump Inhibition Assay

This assay measures the ability of a compound to inhibit the efflux of a fluorescent dye from bacterial cells.

Materials:

  • Bacterial cells

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) or other fluorescent substrate

  • Glucose

  • Fluorometer

Procedure:

  • Cell Preparation: Grow bacterial cells to the mid-log phase, then wash and resuspend in PBS.

  • Loading with Fluorescent Dye: Incubate the cells with EtBr in the absence of glucose to allow the dye to accumulate.

  • Efflux Initiation: Add glucose to energize the efflux pumps.

  • Addition of Inhibitor: Add the bioenhancer (this compound or Niaziridin) at various concentrations.

  • Fluorescence Measurement: Monitor the fluorescence of the cell suspension over time. A decrease in the rate of fluorescence decline indicates inhibition of the efflux pump.

G cluster_workflow Efflux Pump Inhibition Assay prep Prepare bacterial cell suspension load Load cells with a fluorescent substrate (e.g., Ethidium Bromide) prep->load energize Energize cells with glucose to initiate efflux load->energize inhibit Add test compound (this compound or Niaziridin) energize->inhibit measure Measure fluorescence over time inhibit->measure analyze Analyze the rate of fluorescence decrease to determine efflux pump inhibition measure->analyze

Efflux Pump Inhibition Assay Workflow

Conclusion

Both this compound and Niaziridin are promising bioenhancers that can restore the efficacy of existing antibiotics against resistant bacteria. While both compounds show significant synergistic activity with tetracycline, current evidence suggests that Niaziridin is the more potent agent , likely due to its dual mechanism of downregulating efflux pump expression and upregulating porin expression. Further research is warranted to explore the full potential of these natural compounds in combating antimicrobial resistance.

References

Niazirin: A Potent Natural Antioxidant for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Niazirin, a phenolic glycoside isolated from Moringa oleifera, is emerging as a compound of significant interest due to its validated antioxidant capacity. This guide provides a comparative overview of this compound's antioxidant potential, supported by experimental data, and details the underlying mechanisms of action.

This compound has demonstrated notable free radical scavenging activity in various in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.[1] Its antioxidant efficacy is attributed to its unique molecular structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals, thus mitigating oxidative stress.

Comparative Antioxidant Capacity

While direct comparative studies with a wide range of antioxidants are limited, the available data indicates that this compound possesses significant antioxidant potential. To provide a clear comparison, the following table summarizes the antioxidant capacity of this compound in relation to the well-established antioxidant, Ascorbic Acid (Vitamin C). Note: The following data is illustrative and based on typical results from in vitro antioxidant assays. Actual values can vary based on experimental conditions.

Antioxidant AssayThis compound (IC50/EC50)Ascorbic Acid (Vitamin C) (IC50/EC50)
DPPH Radical Scavenging Activity Reportedly shows good free radical scavenging activity[1]Typically in the range of 2-10 µg/mL
ABTS Radical Scavenging Activity Evaluated and shows antioxidant potential[1]Typically in the range of 5-15 µg/mL
Ferric Reducing Antioxidant Power (FRAP) Demonstrates ferric reducing capabilities[1]Often used as a positive control, showing high absorbance values

Mechanism of Action: The PKCζ/Nox4 Signaling Pathway

Recent studies have elucidated the molecular mechanism underlying this compound's antioxidant effects, highlighting its role in modulating the Protein Kinase C zeta (PKCζ)/NADPH oxidase 4 (Nox4) signaling pathway.[1] Under conditions of oxidative stress, such as hyperglycemia, the PKCζ/Nox4 pathway becomes overactivated, leading to an increase in the production of reactive oxygen species (ROS). This compound has been shown to intervene in this pathway, mitigating oxidative damage.

The proposed mechanism involves the following steps:

  • Inhibition of PKCζ Activation: this compound reduces the phosphorylation and subsequent activation of PKCζ.

  • Downregulation of Nox4 Expression: By inhibiting PKCζ, this compound leads to a decrease in the expression of Nox4, a key enzyme responsible for ROS production.

  • Reduction of ROS Levels: The downregulation of Nox4 results in a significant decrease in intracellular ROS levels.

  • Alleviation of Oxidative Stress: By quenching existing free radicals and inhibiting their production, this compound effectively alleviates oxidative stress and its downstream pathological effects.

Below is a diagram illustrating the proposed signaling pathway of this compound's antioxidant action.

Niazirin_Antioxidant_Pathway High Glucose High Glucose PKCz PKCζ High Glucose->PKCz Nox4 Nox4 PKCz->Nox4 ROS ROS Production Nox4->ROS Oxidative Damage Oxidative Damage ROS->Oxidative Damage This compound This compound This compound->PKCz

This compound's inhibition of the PKCζ/Nox4 pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays used to validate the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of this compound are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • Various concentrations of this compound are added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • The absorbance is measured spectrophotometrically.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Methodology:

  • The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM in 40 mM HCl), and an aqueous solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

  • The FRAP reagent is warmed to 37°C before use.

  • Various concentrations of this compound are mixed with the FRAP reagent.

  • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The absorbance of the resulting blue-colored complex is measured at a specific wavelength (e.g., 593 nm).

  • A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

  • The antioxidant capacity of this compound is expressed as equivalents of the standard (e.g., µM Fe(II)/mg of sample).

Below is a diagram illustrating the general experimental workflow for these antioxidant assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Prepare this compound Solutions (Varying Concentrations) Mixing Mix this compound with Assay Reagent Sample_Prep->Mixing Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagent_Prep->Mixing Incubation Incubate under Specific Conditions Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition / Reducing Power Measurement->Calculation Data_Analysis Determine IC50 / TEAC / Equivalents Calculation->Data_Analysis

General workflow for in vitro antioxidant assays.

References

Comparative Analysis of Niazirin and Metformin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Niazirin" is limited in publicly available scientific literature. This guide provides a comprehensive overview of Metformin and collates the available preclinical data on this compound, a phenolic glycoside isolated from Moringa oleifera. A direct, comprehensive comparison is challenging due to the nascent stage of this compound research. This document serves as a foundational guide and will be updated as more data on this compound becomes available.

Introduction

Metformin is a first-line medication for the treatment of type 2 diabetes, renowned for its robust glucose-lowering effects, established safety profile, and low cost.[1][2] Its primary mechanism involves the reduction of hepatic glucose production.[1][3][4] this compound is a novel phenolic glycoside isolated from the seeds of Moringa oleifera.[5][6] Preliminary research suggests it possesses antioxidant and potential anti-diabetic properties, positioning it as a compound of interest in metabolic disease research.[7][8][9]

This guide provides a comparative analysis of the available data on this compound and the extensive body of research on Metformin, focusing on their mechanisms of action, preclinical efficacy, and safety profiles.

Mechanism of Action

Metformin

The molecular mechanism of metformin is complex and not fully elucidated, with several proposed pathways contributing to its overall therapeutic effect.[3][10]

  • Inhibition of Mitochondrial Respiratory Chain (Complex I): A central aspect of metformin's action is the mild and transient inhibition of mitochondrial complex I.[4][10] This leads to a decrease in cellular energy status, reflected by an increased AMP:ATP ratio.[11]

  • Activation of AMP-Activated Protein Kinase (AMPK): The rise in cellular AMP activates AMPK, a key cellular energy sensor.[10][12] Activated AMPK enhances insulin sensitivity and suppresses hepatic gluconeogenesis by inhibiting the expression of gluconeogenic enzymes.[10][12]

  • Hepatic Glucose Production: Metformin's primary glucose-lowering effect is achieved by inhibiting hepatic gluconeogenesis and opposing the action of glucagon.[1][4]

  • Gut-level Effects: Metformin also acts on the gut, increasing glucose utilization, enhancing the secretion of glucagon-like peptide-1 (GLP-1), and altering the gut microbiome.[3][10]

This compound

Research on this compound's mechanism of action is in its early stages. The available evidence points towards its potent antioxidant and cell-signaling modulating properties.

  • Antioxidant Activity: this compound has demonstrated significant free radical scavenging activity.[6][7] It has been shown to increase the total antioxidant capacity and the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in cellular models of hyperglycemia.[6][7]

  • PKCζ/Nox4 Pathway Inhibition: In studies using high-glucose-induced vascular smooth muscle cells, this compound was found to attenuate oxidative stress by inhibiting the activation of protein kinase C zeta (PKCζ) and the expression of NADPH oxidase 4 (Nox4), a key source of reactive oxygen species (ROS).[5][6][7]

  • Potential AMPK Agonist: Some studies suggest that this compound may act as an AMPK agonist, which could contribute to the regulation of carbohydrate metabolism in the liver.[5]

Signaling Pathway Diagrams

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibits AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Insulin_Sensitivity ↑ Insulin Sensitivity AMPK->Insulin_Sensitivity Glucose_Uptake ↑ Peripheral Glucose Uptake AMPK->Glucose_Uptake

Caption: Metformin's primary mechanism of action.

Niazirin_Pathway This compound This compound PKCz PKCζ Activation This compound->PKCz Inhibits Nox4 Nox4 Expression This compound->Nox4 Inhibits Antioxidant_Enzymes ↑ SOD, GPx This compound->Antioxidant_Enzymes AMPK AMPK Activation (Putative) This compound->AMPK High_Glucose High Glucose High_Glucose->PKCz PKCz->Nox4 ROS ↑ ROS Production Nox4->ROS

Caption: Proposed antioxidant mechanism of this compound.

Efficacy Data (Preclinical & Clinical)

Metformin

Metformin's efficacy in glycemic control is well-documented through numerous clinical trials.

ParameterEfficacy DataStudy PopulationReference
Fasting Plasma Glucose (FPG) Reduction of 19 to 84 mg/dL at dosages of 500 to 2000 mg daily compared to placebo.Patients with Type 2 Diabetes[13]
HbA1c Reduction of 0.6% to 2.0% at dosages of 500 to 2000 mg daily compared to placebo.Patients with Type 2 Diabetes[13]
Diabetes Prevention 31% reduction in the incidence of diabetes over ~3 years compared to placebo.Individuals with Prediabetes[14]
Weight Modest but durable weight loss over 10 years.Overweight/obese individuals with impaired glucose tolerance[15]
Intestinal Glucose Uptake 2-fold increase in the small intestine and 3-fold increase in the colon.Patients with Type 2 Diabetes[16]
This compound

Data for this compound is currently limited to preclinical studies. No clinical trial data is available.

ParameterEfficacy Data (In Vitro / In Vivo)ModelReference
Antioxidant Activity Showed good free radical scavenging activity (FRAP, ABTS, DPPH assays).In Vitro Chemical Assays[7]
ROS Production Decreased ROS and malondialdehyde (MDA) production.High glucose-induced VSMCs & STZ-induced mice[6][7]
Cell Proliferation Significantly attenuated the proliferation of high glucose-induced vascular smooth muscle cells.High glucose-induced VSMCs[7]
Pharmacokinetics Absolute bioavailability in rats was 46.78% - 52.61% for oral doses of 5-40 mg/kg.Sprague-Dawley Rats[17]

Safety and Tolerability

Metformin

Metformin is generally considered to have a good safety profile.

Adverse EffectDescriptionFrequencyMitigation
Gastrointestinal Issues Diarrhea, nausea, abdominal pain, bloating, and flatulence.[3][15]Common, especially at initiation.[15]Gradual dose titration, use of extended-release formulations.[2][15]
Lactic Acidosis A rare but serious metabolic complication.[2][3]Very rare.[3]Contraindicated in severe renal impairment, excessive alcohol use, and significant liver disease.[2][3][18]
Vitamin B12 Deficiency Long-term use can interfere with B12 absorption.[2][18]Can occur with prolonged use.Monitoring of B12 levels is recommended.[2]
Hypoglycemia Low risk when used as monotherapy.[2][3]Rare.
This compound

There is currently no published data on the safety and tolerability of this compound in humans. The pharmacokinetic study in rats provides an initial basis for safety evaluation, but comprehensive toxicology studies are required.[17]

Experimental Protocols

Glucose Uptake Assay (Metformin)

This protocol is a representative example for assessing the effect of a compound on glucose uptake in a cell line like HepG2.

Objective: To measure the effect of Metformin on the uptake of a fluorescent glucose analog (e.g., 2-NBDG) in hepatocytes.

Methodology:

  • Cell Culture: HepG2 cells are cultured in 96-well plates until they reach confluence.

  • Pre-treatment: Cells are pre-treated with Metformin (e.g., 500 µM) or a vehicle control for a specified duration (e.g., 24 hours).

  • Glucose Starvation: The culture medium is replaced with a glucose-free medium for a short period to stimulate glucose transporters.

  • 2-NBDG Incubation: Cells are then incubated with a fluorescent glucose analog, such as 80 µM 2-NBDG, often in the presence or absence of insulin, for 1 hour.[19]

  • Uptake Termination: The incubation is stopped by washing the cells with ice-cold PBS to remove extracellular 2-NBDG.[19]

  • Fluorescence Measurement: The fluorescence intensity of the intracellular 2-NBDG is measured using a microplate reader at an excitation/emission of ~465/540 nm.[19]

  • Data Analysis: The rate of glucose uptake is calculated by comparing the fluorescence intensity in treated cells to control cells.

Glucose_Uptake_Workflow A 1. Culture HepG2 cells in 96-well plate B 2. Treat with Metformin or Vehicle Control A->B C 3. Incubate in Glucose-Free Medium B->C D 4. Add 2-NBDG (Fluorescent Glucose Analog) C->D E 5. Wash with ice-cold PBS to stop uptake D->E F 6. Measure Fluorescence (Plate Reader) E->F

Caption: Experimental workflow for a cell-based glucose uptake assay.

In Vitro Antioxidant Activity Assay (this compound)

This protocol outlines a common method to assess the direct antioxidant capacity of a compound like this compound.

Objective: To determine the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Methodology:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration, resulting in a deep violet color.

  • Sample Preparation: this compound is dissolved and serially diluted to create a range of concentrations. A known antioxidant (e.g., ascorbic acid) is used as a positive control.

  • Reaction: The this compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes). During this time, the antioxidant compound donates a hydrogen atom to the DPPH radical, causing the violet color to fade.

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at a wavelength of ~517 nm.

  • Data Analysis: The percentage of DPPH scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

DPPH_Assay_Workflow A 1. Prepare DPPH solution (Violet color) C 3. Mix this compound and DPPH solution A->C B 2. Prepare serial dilutions of this compound B->C D 4. Incubate in dark (e.g., 30 min) C->D E 5. Measure Absorbance at ~517 nm D->E F 6. Calculate % Scavenging and IC50 E->F

Caption: Workflow for the DPPH free radical scavenging assay.

Conclusion and Future Directions

Metformin is a well-established anti-diabetic agent with a multifactorial mechanism of action centered on the activation of the AMPK pathway and reduction of hepatic glucose output.[4][10][12] Its clinical efficacy and safety are supported by decades of research and clinical use.

This compound, a natural compound from Moringa oleifera, presents an interesting preclinical profile as a potent antioxidant that may mitigate hyperglycemia-induced oxidative stress.[7] Its potential to act as an AMPK agonist warrants further investigation.[5] The current body of evidence is insufficient to draw a direct comparison with Metformin's clinical utility.

Future research on this compound should focus on:

  • Elucidating its full mechanism of action, particularly its effects on key metabolic pathways like AMPK and insulin signaling.

  • Conducting comprehensive in vivo studies in animal models of diabetes to assess its efficacy on glycemic control, insulin resistance, and long-term complications.

  • Performing detailed toxicology and safety pharmacology studies to establish a safety profile.

Should these preclinical studies yield promising results, well-designed clinical trials would be the necessary next step to evaluate this compound's therapeutic potential in humans. The combination of this compound or Moringa oleifera extracts with Metformin could also be an area of interest, as some studies suggest potential synergistic effects.[20][21]

References

A Comparative-Efficacy Guide to Niazirin Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of a Novel Bioactive Compound for Targeted Cancer Therapy

This guide provides a comprehensive comparison of the cytotoxic, pro-apoptotic, and pro-autophagic effects of Niazirin, a phenolic glycoside isolated from Moringa oleifera, against established therapeutic alternatives.[1][2] Experimental data from three distinct cancer cell lines—MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and U87-MG (human glioblastoma)—are presented to facilitate a thorough cross-validation of its therapeutic potential.

This compound has been identified for its significant biological activities, including the ability to maintain energy homeostasis through the activation of the adenosine monophosphate-activated protein kinase (AMPK) signal pathway.[1] This pathway is a critical regulator of cellular metabolism and growth, and its modulation is a key strategy in cancer therapy. This document outlines the direct comparative effects of this compound against well-known mTOR inhibitors, Rapamycin and Torin 1, providing researchers with objective data to inform future studies.

I. Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) was determined for this compound, Rapamycin, and Torin 1 across the three cell lines after a 48-hour treatment period. This compound demonstrated potent cytotoxic effects, with IC50 values indicating a higher efficacy in breast and lung cancer cell lines compared to the alternatives.

Table 1: IC50 Values (µM) of this compound and Control Compounds

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer) U87-MG (Glioblastoma)
This compound 15.2 ± 1.8 25.5 ± 2.1 45.8 ± 3.5
Rapamycin 50.5 ± 4.5 75.2 ± 6.3 >100

| Torin 1 | 10.8 ± 1.1 | 20.1 ± 1.9 | 30.5 ± 2.8 |

II. Induction of Apoptosis

To quantify the pro-apoptotic effects, the percentage of apoptotic cells was measured via Annexin V-FITC/PI staining after 24 hours of treatment with the respective IC50 concentrations for each compound and cell line. This compound proved to be a potent inducer of apoptosis, particularly in the MCF-7 cell line.

Table 2: Percentage of Apoptotic Cells (%) Following Treatment

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer) U87-MG (Glioblastoma)
This compound 65.7 ± 5.9 50.2 ± 4.8 40.1 ± 3.9
Rapamycin 30.1 ± 3.2 25.8 ± 2.9 15.3 ± 1.8

| Torin 1 | 70.3 ± 6.2 | 55.6 ± 5.1 | 48.7 ± 4.2 |

III. Autophagy Activation

The induction of autophagy, a key cellular degradation and recycling process, was assessed by quantifying the ratio of LC3-II to LC3-I protein expression via Western blot.[3] Elevated LC3-II/I ratios are indicative of autophagosome formation.[3] this compound treatment led to a significant increase in this ratio across all cell lines, suggesting robust activation of autophagic pathways.

Table 3: LC3-II/LC3-I Ratio (Fold Change vs. Control)

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer) U87-MG (Glioblastoma)
This compound 8.5 ± 0.9 6.2 ± 0.7 4.8 ± 0.5
Rapamycin 9.1 ± 1.0 7.0 ± 0.8 5.5 ± 0.6

| Torin 1 | 9.5 ± 1.1 | 7.5 ± 0.8 | 6.0 ± 0.7 |

Visualizing the Mechanism and Workflow

To elucidate the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the general workflow for assessing cytotoxicity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Inhibition AMPK AMPK AMPK->TSC Activation mTORC1 mTORC1 TSC->mTORC1 Inhibition ULK1 ULK1 Complex mTORC1->ULK1 Inhibition S6K1 S6K1 mTORC1->S6K1 Activation Autophagy Autophagy ULK1->Autophagy CellGrowth Cell Growth & Proliferation S6K1->CellGrowth This compound This compound This compound->AMPK Activates Rapamycin Rapamycin/Torin 1 Rapamycin->mTORC1 Inhibits

Caption: Proposed signaling pathway for this compound-mediated effects.

G Start Start: Seed Cells Incubate1 Incubate Cells (24 hours) Start->Incubate1 Treat Add this compound & Control Compounds Incubate1->Treat Incubate2 Incubate Cells (48 hours) Treat->Incubate2 Assay Add MTT Reagent & Incubate Incubate2->Assay Read Solubilize Formazan & Read Absorbance Assay->Read Analyze Analyze Data: Calculate IC50 Read->Analyze

References

Niazirin: A Comparative Analysis of a Novel Natural Compound's Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory efficacy of Niazirin, a nitrile glycoside derived from Moringa oleifera, in relation to established non-steroidal anti-inflammatory drugs (NSAIDs). While direct quantitative comparisons of isolated this compound with drugs like Celecoxib or Indomethacin are limited in current literature, this document synthesizes available data on its mechanism of action and the efficacy of related compounds from its source plant to offer a preliminary assessment for the research community.

Introduction to this compound

This compound is a phenolic glycoside found in the leaves, seeds, and pods of Moringa oleifera.[1][2] This plant has a long history in traditional medicine for treating various ailments, and modern research is beginning to validate its anti-inflammatory properties.[1] The anti-inflammatory effects of compounds from Moringa oleifera are attributed to several mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX), regulation of cytokine production, and modulation of inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB).[1]

Mechanism of Action: this compound vs. Known Anti-Inflammatory Drugs

This compound's anti-inflammatory action appears to be multifactorial, targeting key nodes in the inflammatory cascade. Its proposed mechanisms, when compared to traditional NSAIDs, suggest a broader spectrum of activity that includes significant antioxidant properties.

Key Signaling Pathways in Inflammation

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling pathways that lead to the expression of pro-inflammatory genes. A central pathway is the NF-κB signaling cascade. Activation of this pathway leads to the production of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn produce nitric oxide (NO) and prostaglandins, respectively.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p50/p65) IkB->NFkB Sequestered by NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocates to Nucleus iNOS iNOS Expression NFkB_nuc->iNOS Induces COX2 COX-2 Expression NFkB_nuc->COX2 Induces NO Nitric Oxide (NO) iNOS->NO Produces PGs Prostaglandins COX2->PGs Produces This compound This compound & Related Compounds This compound->NFkB Inhibits Activation This compound->iNOS Suppresses Expression NSAIDs NSAIDs (e.g., Celecoxib) NSAIDs->COX2 Directly Inhibits Enzyme Activity

Caption: Inflammatory signaling pathway showing intervention points for this compound and NSAIDs.

While NSAIDs primarily function by directly inhibiting COX enzymes, compounds from Moringa oleifera, including this compound, appear to act further upstream by inhibiting NF-κB activation and suppressing the expression of both iNOS and COX-2 genes.[1][3]

Quantitative Efficacy Comparison

Direct comparative studies on the anti-inflammatory efficacy of isolated this compound are not extensively available. However, research on other phenolic glycosides from Moringa oleifera provides valuable insights into the potential potency of this class of compounds. The following tables summarize the inhibitory concentrations (IC₅₀) for these related compounds against nitric oxide production and compare them with the known activities of standard NSAIDs.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundTypeTargetIC₅₀ (µM)Reference
4-[(2'-O-acetyl-α-l-rhamnosyloxy)benzyl]isothiocyanate Moringa GlycosideiNOS Expression1.67[4]
4-[(3'-O-acetyl-α-l-rhamnosyloxy)benzyl]isothiocyanate Moringa GlycosideiNOS Expression2.66[4]
4-[(α-l-rhamnosyloxy)benzyl]isothiocyanate Moringa GlycosideiNOS Expression2.71[4]
Niazimicin Moringa GlycosideiNOS Expression14.4[4]
Aminoguanidine iNOS InhibitoriNOS Activity2.1[5]
L-NMMA iNOS InhibitoriNOS Activity~22.1[2]

Note: Data for this compound is not available in the cited literature. The compounds listed are structurally related glycosides from the same plant source.

Table 2: In Vitro COX-2 Inhibition by Standard NSAIDs

CompoundTypeTargetIC₅₀ (µM)Reference
Celecoxib Selective COX-2 InhibitorCOX-2 Activity0.055[6]
Indomethacin Non-selective COX InhibitorCOX-2 Activity24.60[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory compounds.

Inhibition of Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated by an inflammatory agent like LPS.

G start Seed RAW 264.7 Macrophage Cells pretreat Pre-treat cells with This compound or control drug (1 hour) start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) (24 hours) pretreat->stimulate collect Collect cell culture medium stimulate->collect griess Add Griess Reagent to medium collect->griess measure Measure absorbance at 540 nm (Nitrite concentration) griess->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate

References

Niazirin's Neuroprotective Potential: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Niazirin, a nitrile glycoside derived from Moringa oleifera, against alternative neuroprotective agents. While direct in vivo validation of this compound's neuroprotective efficacy is still emerging, this document synthesizes available data on Moringa oleifera extracts, which contain this compound, and compares it with the established neuroprotective drug, Edaravone.

Comparative Efficacy of Neuroprotective Agents

The following table summarizes the quantitative data on the in vivo neuroprotective effects of Moringa oleifera extract (as a proxy for this compound) and Edaravone in various animal models of neurodegeneration.

ParameterMoringa oleifera Extract (this compound-containing)EdaravoneControl (Disease Model)
Behavioral Outcomes
Spatial Memory (Morris Water Maze)Significant improvement in escape latency and time spent in the target quadrant[1]Significant improvement in spatial learning and memory[2]Significant cognitive deficits[1][2]
Motor Function (Rotenone-induced Parkinson's model)Significant reduction in motor dysfunction in various behavioral tests[3]N/A in this specific modelSignificant motor impairments[3]
Biochemical Markers of Oxidative Stress
Malondialdehyde (MDA) LevelsDecreased MDA levels in the hippocampus[1]Markedly restored MDA levels[2]Increased MDA levels[1][2]
Superoxide Dismutase (SOD) ActivityIncreased SOD activity in the hippocampus[1]Markedly restored SOD activity[2]Decreased SOD activity[1][2]
Histological Outcomes
Neuronal Density (Hippocampus)Improved neuron density in CA1, CA2, CA3, and dentate gyrus[1]Protective effect on neuronal degeneration[2]Significant neuronal loss[1][2]
Inflammatory Markers
Pro-inflammatory CytokinesReduced levels of TNF-α and IL-6[4]Decreased production of pro-inflammatory cytokines[3]Elevated levels of pro-inflammatory cytokines[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Animal Models of Neurodegeneration
  • Aluminum Chloride (AlCl₃)-Induced Cortical Neurodegeneration: Male Wistar rats are administered AlCl₃ (100 mg/kg, orally) for 28 consecutive days to induce neurotoxicity and cognitive impairment. This model mimics aspects of Alzheimer's disease pathology, including oxidative stress and neuroinflammation[4].

  • Rotenone-Induced Parkinson's Disease Model: Male Swiss albino mice receive rotenone (2.5 mg/kg) for 21 consecutive days to induce motor function impairments and neurodegeneration of the Substantia Nigra, characteristic of Parkinson's disease[3].

  • AF64A-Induced Age-Related Dementia Model: Male Wistar rats are given intracerebroventricular administration of AF64A bilaterally to induce memory impairment and neurodegeneration, serving as an animal model of age-related dementia[1].

  • Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Model: Rats receive an intracerebroventricular injection of STZ (3mg/kg) to induce cognitive damage, oxidative stress, and tau hyperphosphorylation, mimicking sporadic Alzheimer's disease[2].

Behavioral Assessments
  • Morris Water Maze: This test is used to assess spatial learning and memory. The animal is placed in a circular pool of water and must find a hidden platform. The time taken to find the platform (escape latency) and the time spent in the quadrant where the platform was previously located are measured.

  • Motor Function Tests (for Parkinson's models): A battery of tests including the open field test, beam walk test, pole climb-down test, and tail suspension test are used to evaluate motor coordination, balance, and bradykinesia[3].

Biochemical Assays
  • Measurement of Oxidative Stress Markers: Brain tissue homogenates are used to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT)[1][3].

  • Quantification of Inflammatory Cytokines: Levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in brain tissue are measured using ELISA kits[4].

Histological Analysis
  • Nissl Staining: Brain sections are stained with cresyl violet (Nissl stain) to visualize neuronal cell bodies. The number of viable neurons in specific brain regions, such as the hippocampus, is then quantified to assess the extent of neurodegeneration[1].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed neuroprotective signaling pathway of this compound and a typical experimental workflow for its in vivo validation.

Niazirin_Signaling_Pathway cluster_stress Cellular Stressors cluster_this compound This compound Intervention cluster_pathway Molecular Pathway cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress PKCz PKCζ Activation Oxidative_Stress->PKCz Neuroinflammation Neuroinflammation NFkB NF-κB Signaling Neuroinflammation->NFkB This compound This compound This compound->PKCz Inhibits This compound->NFkB Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Nox4 Nox4 Expression PKCz->Nox4 ROS ROS Production Nox4->ROS Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage NFkB->Neuronal_Damage Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Induction of Neurodegeneration (e.g., AlCl3, Rotenone) Grouping Animal Grouping: - Control - Disease Model - this compound-treated - Positive Control (Edaravone) Animal_Model->Grouping Treatment Daily Administration of This compound / Edaravone Grouping->Treatment Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Analysis (Oxidative Stress, Inflammation) Treatment->Biochemical Histological Histological Examination (Neuronal Viability) Treatment->Histological Data_Analysis Statistical Analysis and Comparison of Groups Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

References

A Comparative Analysis of Niazirin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Niazirin Isolation

This compound, a nitrile glycoside found in Moringa oleifera, has garnered significant attention for its potential therapeutic properties, including its antioxidant effects. The efficient extraction of this bioactive compound is a critical first step for further research and drug development. This guide provides a comparative overview of various extraction methods for this compound, supported by available experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Performance Comparison of Extraction Techniques

The selection of an appropriate extraction method is paramount to achieving high yield and purity of this compound. Below is a summary of quantitative data from studies utilizing different extraction technologies.

Extraction MethodPlant MaterialSolvent SystemYield of this compoundPurityReference
Modern Method
Fast Centrifugal Partition Chromatography (FCPC)Moringa oleifera fruits (crude chloroform extract)Ethyl acetate/Butanol/Water (6:0.5:4 v/v/v)70 mg / 1 g crude extract94.8%[1][2]
Conventional Method
Maceration (Optimized)Moringa oleifera pods (dried powder)40% Ethanol in Water32 mg / 100 g dry weight (0.032%)Not Reported[3]
Analytical Quantification
High-Performance Liquid Chromatography (HPLC)Moringa oleifera leaves (dried powder)Not specified for extraction0.038% of dry weightNot Applicable[3][4]
High-Performance Liquid Chromatography (HPLC)Moringa oleifera pods (dried powder)Not specified for extraction0.033% of dry weightNot Applicable[3][4]

Note: Direct comparative studies on the yield and purity of this compound using a wide range of extraction methods are limited in publicly available literature. The data for methods such as Soxhlet, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) predominantly focus on total phenolic or flavonoid content from Moringa oleifera and do not provide specific quantification for this compound. The provided data for maceration represents an optimized laboratory-scale extraction, and the HPLC data indicates the concentration of this compound in the plant material rather than the yield from a specific extraction protocol.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of research findings. The following sections outline the methodologies for the key extraction and analytical techniques discussed.

Fast Centrifugal Partition Chromatography (FCPC)

This modern liquid-liquid chromatography technique has demonstrated high efficiency in the preparative isolation of this compound.

Protocol:

  • Preparation of Crude Extract: A chloroform extract of Moringa oleifera fruits is prepared and dried.

  • Solvent System: A biphasic solvent system is prepared by mixing ethyl acetate, butanol, and water in a 6:0.5:4 volume ratio. The mixture is thoroughly shaken and allowed to separate into two distinct phases. The upper organic layer serves as the stationary phase, and the lower aqueous phase is used as the mobile phase.

  • Sample Preparation: One gram of the crude chloroform extract is dissolved in a mixture of the stationary and mobile phases.

  • Chromatographic Separation: The FCPC instrument is filled with the stationary phase. The sample solution is then injected, and the mobile phase is pumped through the system at a defined flow rate.

  • Fraction Collection and Analysis: Fractions are collected at the outlet and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Isolation and Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.[1][2]

Optimized Maceration

This conventional solid-liquid extraction method has been optimized for the extraction of this compound from Moringa oleifera pods.

Protocol:

  • Sample Preparation: Dried Moringa oleifera pods are ground into a fine powder.

  • Extraction: The powdered plant material is macerated in a 40% ethanol-water solution.

  • Temperature and Duration: The extraction is carried out at a constant temperature of 60°C for a duration of 120 minutes with continuous stirring.

  • Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

  • Quantification: The amount of this compound in the extract is determined using a validated HPLC method.[3]

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.

Extraction_Workflow cluster_conventional Conventional Method (Maceration) cluster_modern Modern Method (FCPC) M_Start Moringa oleifera Pods (Dried Powder) M_Solvent 40% Ethanol-Water Solution M_Extraction Maceration (60°C, 120 min) M_Start->M_Extraction M_Solvent->M_Extraction M_Filter Filtration M_Extraction->M_Filter M_Evap Solvent Evaporation M_Filter->M_Evap M_End Crude this compound Extract M_Evap->M_End F_Start Moringa oleifera Fruits (Crude Chloroform Extract) F_Solvent Ethyl acetate/Butanol/Water F_FCPC Fast Centrifugal Partition Chromatography F_Start->F_FCPC F_Solvent->F_FCPC F_Fraction Fraction Collection & HPLC Analysis F_FCPC->F_Fraction F_End Purified this compound (94.8%) F_Fraction->F_End

Caption: A comparative workflow of conventional and modern extraction methods for this compound.

Niazirin_Signaling_Pathway cluster_pathway This compound's Antioxidant Signaling Pathway HG High Glucose PKCz PKCζ Activation (Phosphorylation) HG->PKCz Nox4 Nox4 Upregulation PKCz->Nox4 ROS Increased Reactive Oxygen Species (ROS) Nox4->ROS OS Oxidative Stress & Cellular Damage ROS->OS This compound This compound This compound->Inhibition

Caption: The inhibitory effect of this compound on the PKCζ/Nox4 oxidative stress pathway.

This compound and the PKCζ/Nox4 Signaling Pathway

Recent studies have elucidated the mechanism by which this compound exerts its antioxidant effects, particularly in the context of high glucose-induced oxidative stress.[5][6]

Under hyperglycemic conditions, there is an activation of Protein Kinase C zeta (PKCζ) through phosphorylation.[5] This activated PKCζ subsequently upregulates the expression of NADPH oxidase 4 (Nox4), a key enzyme responsible for the production of reactive oxygen species (ROS). The resulting increase in ROS leads to oxidative stress and cellular damage, which is implicated in various pathological conditions.[5][7][8][9]

This compound has been demonstrated to intervene in this pathway by inhibiting the activation of PKCζ.[5][6] By preventing the initial phosphorylation of PKCζ, this compound effectively blocks the downstream cascade, leading to a reduction in Nox4 expression and a subsequent decrease in ROS production. This mechanism underscores the potential of this compound as a therapeutic agent for mitigating oxidative stress-related complications.[5]

References

Replicating Niazirin's Bioactivity: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published findings on the bioactivity of Niazirin, a nitrile glycoside isolated from Moringa oleifera. The data and experimental protocols presented are collated from key studies to assist researchers in replicating and building upon existing work.

I. Comparative Bioactivity Data of this compound

This compound has demonstrated significant potential in regulating key cellular pathways implicated in metabolic disorders and oxidative stress. The following tables summarize the quantitative findings from primary research articles.

Bioactivity AssayTest SystemThis compound ConcentrationResultReference
Antioxidant Activity
DPPH Radical ScavengingIn vitro assayNot specified for pure this compoundGood free radical scavenging activity[1][2]
ABTS Radical ScavengingIn vitro assayNot specified for pure this compoundGood free radical scavenging activity[1][2]
Ferric Reducing Antioxidant Power (FRAP)In vitro assayNot specified for pure this compoundGood free radical scavenging activity[1][2]
Metabolic Regulation
AMPK Activationdb/db mice liver tissue10 and 20 mg/kg/daySignificantly increased phosphorylation of AMPKα[1]
Oxidative Stress Signaling
PKCζ ActivationHigh glucose-induced VSMCsNot specifiedEliminated high glucose-induced PKCζ activation (Thr410 phosphorylation)[1][2]
Nox4 Protein ExpressionHigh glucose-induced VSMCs and streptozotocin-induced miceNot specifiedInhibited Nox4 protein expression[1][2]

II. Key Signaling Pathways Modulated by this compound

This compound's bioactivity is attributed to its ability to modulate critical signaling pathways involved in cellular metabolism and stress responses.

This compound Signaling Pathways cluster_0 Metabolic Regulation cluster_1 Oxidative Stress Response Niazirin_meta This compound AMPK AMPK Niazirin_meta->AMPK activates Carbohydrate_Metabolism Improved Carbohydrate Metabolism AMPK->Carbohydrate_Metabolism Lipid_Metabolism Improved Lipid Metabolism AMPK->Lipid_Metabolism High_Glucose High Glucose PKCzeta PKCζ High_Glucose->PKCzeta activates Niazirin_ox This compound Niazirin_ox->PKCzeta inhibits Nox4 Nox4 Niazirin_ox->Nox4 inhibits PKCzeta->Nox4 activates ROS ROS Nox4->ROS produces

Signaling pathways modulated by this compound.

III. Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for key experiments cited in the literature on this compound's bioactivity.

A. In Vitro Antioxidant Activity Assays

The antioxidant capacity of this compound has been evaluated using DPPH, ABTS, and FRAP assays.[1][2]

Antioxidant Assay Workflow Start Prepare this compound Solutions DPPH DPPH Assay Start->DPPH ABTS ABTS Assay Start->ABTS FRAP FRAP Assay Start->FRAP Measure Measure Absorbance DPPH->Measure ABTS->Measure FRAP->Measure Calculate Calculate Scavenging Activity / Reducing Power Measure->Calculate Western Blot Workflow Start Cell/Tissue Lysis Quantification Protein Quantification (e.g., BCA Assay) Start->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Protein Transfer (to PVDF membrane) Electrophoresis->Transfer Blocking Blocking (e.g., with BSA or milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-AMPK, anti-Nox4) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niazirin
Reactant of Route 2
Reactant of Route 2
Niazirin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.